PXS-5153A

Catalog No.
S540662
CAS No.
M.F
C20H25Cl2FN4O2S
M. Wt
475.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PXS-5153A

Product Name

PXS-5153A

IUPAC Name

3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;dihydrochloride

Molecular Formula

C20H25Cl2FN4O2S

Molecular Weight

475.4 g/mol

InChI

InChI=1S/C20H23FN4O2S.2ClH/c1-14-19(15-6-4-7-17(12-15)28(26,27)24(2)3)20-18(8-5-11-23-20)25(14)13-16(21)9-10-22;;/h4-9,11-12H,10,13,22H2,1-3H3;2*1H/b16-9-;;

InChI Key

INSNGJNTNAUITD-ULPVBNQHSA-N

SMILES

CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl

solubility

Soluble in DMSO

Synonyms

PXS-5153A; PXS 5153A; PXS5153A; PXS-5153; PXS 5153; PXS5153;

Canonical SMILES

CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl

Isomeric SMILES

CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl

The exact mass of the compound (Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PXS-5153A LOXL2 LOXL3 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action of PXS-5153A

This compound is characterized as a novel, mechanism-based, fast-acting, dual inhibitor of the enzymatic activities of Lysyl Oxidase Like 2 (LOXL2) and LOXL3 [1] [2].

  • Target and Role: LOXL2 and LOXL3 are copper-dependent amine oxidases. Their primary enzymatic function is to initiate the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM). They do this by catalytically oxidizing the ε-amino group of specific lysine and hydroxylysine residues on these proteins, generating reactive aldehydes [2].
  • Catalytic Process: These aldehydes subsequently undergo spontaneous chemical reactions to form first immature (dimeric) and then mature (trimeric) collagen cross-links, such as deoxypyridinoline (DPD). This process is critical for normal tissue integrity but becomes pathological in fibrosis, leading to excessive ECM deposition and tissue stiffening [2].
  • Inhibitory Action: As a mechanism-based inhibitor, this compound is designed to interact directly with the enzyme's catalytic center. It targets the lysyl tyrosylquinone (LTQ) cofactor within the active site of LOXL2/LOXL3. This interaction is hypothesized to involve the formation of a covalent enzyme-inhibitor complex, leading to irreversible inhibition and a dose-dependent reduction in collagen oxidation and cross-link formation [1] [2].

The diagram below illustrates this core mechanism and its functional consequence.

G LOXL2_LOXL3 LOXL2/LOXL3 Enzyme Aldehydes Reactive Aldehydes LOXL2_LOXL3->Aldehydes  Catalytic Oxidation Inhibition Inhibition of Cross-linking LOXL2_LOXL3->Inhibition  Enzyme Inhibited Collagen Collagen Lysine Residues Collagen->Aldehydes  Substrate Crosslinks Mature Collagen Cross-links Aldehydes->Crosslinks  Spontaneous Reaction Crosslinks->Inhibition PXS5153A This compound Inhibitor PXS5153A->LOXL2_LOXL3  Binds LTQ Cofactor

Core mechanism of this compound inhibition of LOXL2/LOXL2 to block collagen cross-linking.

Quantitative Potency and Selectivity Profile

The inhibitory potency and selectivity of this compound were determined using fluorometric enzymatic activity assays based on the detection of hydrogen peroxide (a byproduct of the lysyl oxidase reaction) with an Amplex-Red oxidation assay [2]. The table below summarizes its profile against key lysyl oxidase family members.

Enzyme Reported IC₅₀ Experimental Details
LOXL2 ~5 nM [2] Recombinant human enzyme (rhLOXL2); fast-acting, time-dependent inhibition [1] [2].
LOXL3 ~6 nM [2] Recombinant human enzyme (rhLOXL3); dual LOXL2/LOXL3 inhibition profile [1] [2].
LOX >10,000 nM [2] Tested against other amine oxidases (SSAO/VAP1, DAO, MAO-A/B); demonstrates high selectivity [2].
LOXL1 >10,000 nM [2] High selectivity over LOXL1 and LOX, the "housekeeping" family members [2].
LOXL4 ~200 nM [2] Significantly less potent than against primary targets LOXL2/3 [2].

Experimental Validation in Disease Models

The efficacy of this compound has been validated in multiple in vitro and in vivo models of fibrosis. Key methodologies and findings are summarized below.

In Vitro Cross-Linking Assay
  • Objective: To quantify the direct effect of this compound on LOXL2-mediated collagen cross-linking [2].
  • Protocol:
    • Incubation: A solution of 3 mg/mL rat tail collagen (type I) was combined with 20 nM recombinant human LOXL2 (rhLOXL2) in a borate buffer (pH 8.2).
    • Inhibition: this compound (200 nM) or the pan-lysyL oxidase inhibitor β-aminopropionitrile (BAPN, 100 μM) was added to the reaction.
    • Maintenance: The enzyme and inhibitor were replenished daily to maintain activity over 5 days.
    • Analysis: On day 7, collagen cross-links were extracted. Samples were reduced with NaBH₄, followed by acid hydrolysis. Cross-links like deoxypyridinoline (DPD) were quantified using UHPLC-ESI-MS/MS [2].
  • Result: this compound treatment significantly reduced the formation of mature, trimeric cross-links (DPD), demonstrating its direct functional effect on the cross-linking process [2].
In Vivo Efficacy Models

This compound showed therapeutic effects in several animal models, improving organ function by reducing fibrosis.

Disease Model Protocol Summary Key Results & Biomarkers
Liver Fibrosis (CCl₄-induced in rats) Oral administration (3 or 10 mg/kg/day) after 3 weeks of CCl₄ dosing, continued for 3 weeks [2]. ↓ Collagen content (hydroxyproline), ↓ cross-links, ↓ Sirius Red staining, improved liver function (ALT, AST) [2].
Liver Fibrosis (STAM/HFD diet in mice) Oral administration (10 mg/kg/day) from 6 to 14 weeks of age [2]. ↓ Fibrosis area, ↓ collagen content, improved NAFLD activity score (NAS) [2].
Myocardial Infarction (MI in mice) Oral administration (5 mg/kg) via intravenous or oral routes [2]. Improved cardiac output, demonstrating benefit in cardiac fibrosis [2].

The following diagram outlines the workflow for a typical in vivo efficacy study.

G Start Disease Model Induction (e.g., CCl₄ injection, MI surgery) Treatment Oral Dosing of this compound Start->Treatment Sample Terminal Tissue & Plasma Collection Treatment->Sample Analysis Multi-factorial Analysis Sample->Analysis Histology Histology (Sirius Red) Biochemistry Biochemistry (Hydroxyproline) Crosslink Cross-link Analysis (LC-MS/MS) Function Organ Function Assays

General workflow for in vivo efficacy validation of this compound in fibrosis models.

Significance and Differentiation in the Field

  • Therapeutic Rationale: Inhibition of LOXL2/3 represents an innovative approach for treating fibrosis by directly targeting the underlying cause of tissue stiffening—excessive collagen cross-linking [1] [2].
  • Differentiation from Other Inhibitors: Unlike the allosteric antibody inhibitor simtuzumab, which failed in clinical trials due to its inability to robustly inhibit enzymatic activity, this compound is a small molecule that directly targets the catalytic site [3] [2]. It also exhibits a faster onset of action and higher potency in vitro compared to other small molecules like the racemate of PAT-1251 [2].
  • Biomarker Correlation: The efficacy of this compound is directly correlated with a reduction in specific biochemical markers, most notably a decrease in mature pyridinoline cross-links, providing a robust pharmacodynamic readout for target engagement [2].

References

what is PXS-5153A and its role in fibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action in Fibrosis

Fibrosis is characterized by excessive deposition and cross-linking of extracellular matrix (ECM) proteins, particularly collagen, leading to tissue scarring and loss of function [1]. The lysyl oxidase family of enzymes, especially LOXL2 and LOXL3, are key drivers of this process.

The following diagram illustrates the core mechanism of collagen cross-linking by LOX enzymes and its inhibition by PXS-5153A:

Mechanism of LOXL2/3 inhibition by this compound in fibrosis.

This compound is a mechanism-based inhibitor that acts irreversibly [2]. It competes with the native lysine substrate for the enzyme's active site. Once bound, it forms a stable, covalent complex with the lysyl tyrosylquinone (LTQ) co-factor within the enzymatic pocket, leading to permanent inactivation of the enzyme [2].

Evidence from Preclinical Models

This compound has demonstrated efficacy in multiple animal models of fibrosis, improving both biochemical markers and organ function.

Liver Fibrosis Models
  • Carbon Tetrachloride (CCl₄)-Induced Model (Rats): Therapeutic oral administration of this compound (3 or 10 mg/kg) after 3 weeks of CCl₄ exposure significantly [1] [3]:
    • Reduced collagen cross-links: Diminished both immature (DHLNL) and mature cross-link formation.
    • Lowered collagen content: Decreased hydroxyproline (HYP), a key marker of collagen.
    • Improved liver histology: Reduced the area of fibrillar collagen stained by Picrosirius red.
    • Enhanced liver function: Lowered plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
  • Streptozotocin/High-Fat Diet Model (Mice): Oral administration (10 mg/kg) from 8 to 14 weeks of age also reduced disease severity and improved liver function [1] [3].
Myocardial Infarction Model (Mice)

In a model of heart attack, oral treatment with 25 mg/kg this compound for 4 weeks after myocardial infarction improved cardiac output, demonstrating the compound's potential in treating cardiac fibrosis [1] [4].

Key Experimental Protocols

The foundational studies for this compound utilized several key in vitro and in vivo methodologies.

In Vitro Cross-Linking Assay [1]

This protocol assesses the inhibitor's ability to prevent LOXL2-driven collagen cross-linking.

  • Incubation Mixture: Combine 200 µL of 3 mg/mL collagen (rat tail, type I) with 800 µL of 50 mmol/L sodium borate buffer (pH 8.2).
  • Enzyme/Inhibitor Addition: Add 20 nmol/L of recombinant human LOXL2 (rhLOXL2) with or without the inhibitor (e.g., this compound at 200 nmol/L).
  • Maintenance: Incubate samples at 37°C. Replenish the enzyme and inhibitor daily for 5 days.
  • Analysis: On day 7, extract and analyze cross-links.
In Vivo Liver Fibrosis Model (CCl₄-Induced) [1] [3]

This is a standard model for inducing and testing anti-fibrotic therapies.

  • Disease Induction: Orally administer 0.25 µL/g CCl₄ in olive oil to Sprague Dawley rats, 3 times per week for 6 weeks.
  • Therapeutic Treatment: Begin oral administration of this compound after 3 weeks of CCl₄ exposure (therapeutic regimen).
  • Dosing: Administer the compound at specified doses (e.g., 3 mg/kg or 10 mg/kg) once daily or three times a week.
  • Endpoint Analysis (48 hours after last CCl₄ dose):
    • Plasma: Measure ALT and AST levels as markers of liver injury.
    • Liver Tissue:
      • Fix one lobe in formalin for histology (e.g., Sirius Red staining for collagen).
      • Snap-freeze the remainder for biochemical analysis (protein, hydroxyproline, and cross-link content).

The workflow for the key in vivo experiment is summarized below:

Workflow for in vivo CCl₄-induced liver fibrosis model.

Comparison with Other LOX Inhibitors

The development of this compound fits into a broader effort to target lysyl oxidases for fibrotic disease.

Inhibitor Target Key Characteristics Development Status
This compound Dual LOXL2/LOXL3 Oral, fast-acting, high selectivity [1] [3] Preclinical
BAPN Pan-LOX (all isoforms) Non-specific, irreversible; associated with toxicity (lathyrism) [5] [6] Preclinical / Historical
Simtuzumab LOXL2 (antibody) Allosteric inhibitor; failed clinical trials due to lack of enzymatic inhibition [1] [2] Clinical (Discontinued)
PXS-6302 Pan-LOX Topical application; developed for skin scarring and fibrosis [6] Preclinical
SNT-5382 Primarily LOXL2/LOXL3 Oral; demonstrated clinical target engagement in Phase 1 for cardiac fibrosis [2] Clinical (Phase 1)

Future Directions and Considerations

  • Clinical Translation: While this compound itself appears to be in the preclinical stage, other LOXL2/3 inhibitors like SNT-5382 have progressed to Phase 1 trials, demonstrating that the mechanism can achieve high target engagement in humans with a good safety profile [2].
  • Therapeutic Potential: The efficacy of this compound across liver and heart fibrosis models suggests that inhibiting LOXL2/3 enzymatic activity is a promising innovative therapeutic approach for a range of fibrotic diseases [1].
  • Ongoing Research: The field continues to evolve with the development of new compounds (e.g., PXS-LOX_1/2 for myelofibrosis [5]) and a deeper understanding of the specific roles of different LOX family members.

References

PXS-5153A lysyl oxidase like 2/3 enzymatic inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

PXS-5153A is a novel, mechanism-based, fast-acting small molecule inhibitor. Its primary action is the irreversible inhibition of the enzymatic activity of LOXL2 and LOXL3, which are key drivers of collagen and elastin cross-linking in the extracellular matrix (ECM) [1] [2] [3].

The proposed mechanism involves the inhibitor binding to the lysine tyrosylquinone (LTQ) cofactor within the enzyme's active site, leading to Schiff base formation and oxidation. A subsequent nucleophilic attack by an amino acid in the active site results in a covalently bound, inactive enzyme-inhibitor complex [4]. This inhibition disrupts the excessive maturation of collagen cross-links, a hallmark of fibrotic disease and a contributor to tissue stiffening [1].

Quantitative Pharmacological Data

The table below summarizes key quantitative data for this compound, essential for experimental design and comparison.

Parameter Value Details / Experimental Conditions
IC₅₀ for LOXL2 < 40 nM Consistent across all mammalian species tested [2] [3].
IC₅₀ for LOXL3 63 nM Measured against the human enzyme [2] [3].
Selectivity >40-fold selective for LOXL2 over LOX and LOXL1; >700-fold selective over other related amine oxidases [1] [2].
Onset of Action Enzymatic activity almost entirely blocked within 15 minutes [2].
Chemical Formula C₂₀H₂₅Cl₂FN₄O₂S [2] [3]
Molecular Weight 475.41 g/mol [2] [3]
CAS Number 2125956-82-1 [2] [3]

Detailed Experimental Protocols

The following methodologies are adapted from the foundational study by Schilter et al. (2019) [1].

In Vitro LOXL2-Mediated Collagen Oxidation Assay

This assay measures the initial step of collagen cross-linking by detecting hydrogen peroxide (H₂O₂) release.

  • Principle: An Amplex Red reaction mixture is used, which produces a fluorescent product upon oxidation by H₂O₂.
  • Procedure:
    • Combine collagen (e.g., rat tail type I) with recombinant human LOXL2 (rhLOXL2).
    • Add this compound at varying concentrations (for dose-dependence) or a control (e.g., the pan-LOX inhibitor BAPN).
    • Add the Amplex Red reaction mixture to each well.
    • Monitor the kinetic curves fluorometrically.
    • Calculate the slope per minute during the linear phase (typically between 20-40 minutes).
  • Outcome: this compound dose-dependently reduces the slope, indicating inhibition of collagen oxidation [1].
In Vitro Collagen Cross-linking Assay

This multi-day assay evaluates the formation of stable collagen cross-links.

  • Procedure:
    • Incubate a collagen solution (e.g., 3 mg/mL) in a borate buffer (pH 8.2) with rhLOXL2.
    • Include this compound or vehicle control. To maintain inhibition over the extended period, the enzyme and inhibitor are replenished daily.
    • Incubate the samples at 37°C for 5-7 days to allow cross-linking to proceed.
    • Extract and analyze the cross-links.
  • Cross-link Analysis (UHPLC-ESI-MS/MS):
    • Reduce freeze-dried collagen samples with NaBH₄.
    • Perform acid hydrolysis (6M HCl, 100°C, 24 hours).
    • Extract hydroxyproline (a marker for collagen content) and specific cross-links (e.g., DHLNL, HLNL, PYD) using an automated solid-phase extraction system.
    • Analyze the extracts using UHPLC-ESI-MS/MS to quantify immature and mature cross-links [1].

Preclinical Evidence of Efficacy

This compound has demonstrated efficacy in multiple animal models of fibrosis, improving both histological and functional endpoints.

Disease Model Study Design Key Findings

| Liver Fibrosis (CCI₄-induced in rats) | Oral administration of this compound (3 or 10 mg/kg/day) after 3 weeks of CCl₄ dosing, continued for 3 weeks [1]. | • Significant reduction in collagen content and immature/mature cross-links. • Improved liver function (reduced plasma ALT/AST levels). • Reduced disease severity and Sirius Red staining area [1]. | | Liver Fibrosis (Streptozotocin/High Fat Diet) | this compound treatment in a model of metabolic challenge [1] [5]. | Reduced disease severity and improved liver function [1]. | | Myocardial Infarction (Mouse model) | this compound administration following induced heart attack [1] [5]. | Improved cardiac output, demonstrating the benefits of reducing fibrosis in cardiac tissue [1]. |

Biological Context and Research Applications

  • Role of LOXL2/LOXL3 in Disease: These enzymes catalyze the oxidative deamination of lysine residues on collagen, initiating the formation of covalent cross-links that stabilize the ECM. In fibrosis, this process becomes excessive, leading to tissue stiffening and organ dysfunction [1]. Beyond fibrosis, LOXL3 has been implicated in modulating the tumor immune microenvironment and in promoting cancer chemoresistance [6].
  • Therapeutic Rationale: Inhibiting the enzymatic activity of LOXL2/LOXL3 represents an innovative approach to treat fibrotic diseases by targeting the underlying mechanism of matrix stiffening, rather than just collagen deposition [1].

Research Use Considerations

For laboratory use, this compound is available from several chemical suppliers (e.g., TargetMol, AbMole, MedChemExpress) for research purposes [2] [3] [7]. The provided data on selectivity and pharmacokinetics (e.g., good oral absorption and tissue distribution in rats) [4] supports its use in both in vitro and in vivo studies.

The following diagram illustrates the core mechanism of action of this compound within the enzymatic pocket of LOXL2/LOXL3, based on the described haloallylamine pharmacology [4].

G Start This compound enters active site Step1 Schiff base formation with LTQ cofactor Start->Step1 Binds LTQ Step2 Oxidation and rearrangement Step1->Step2 Irreversible Step Step3 Nucleophilic attack by active site residue Step2->Step3 Activation End Covalent Enzyme-Inhibitor Complex Step3->End Covalent Bond Formation

References

Mechanism of Action and Quantitative Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and in vitro efficacy data for PXS-5153A.

Aspect Details and Quantitative Data
Molecular Target Dual enzymatic inhibitor of Lysyl Oxidase Like 2 (LOXL2) and Lysyl Oxidase Like 3 (LOXL3) [1].
Primary Indication Treatment of fibrotic disease by reducing excessive collagen cross-linking [1].
Mechanism of Action A mechanism-based, fast-acting inhibitor that reduces LOXL2-mediated collagen oxidation and the subsequent formation of immature and mature collagen crosslinks [1].
In Vitro Enzymatic Inhibition (IC₅₀) < 5 nM for both LOXL2 and LOXL3. Showed >1000-fold selectivity over LOX, LOXL1, and other amine oxidase family members (MAO-A, MAO-B) [1].
In Vitro Cross-linking Assay At 200 nM, reduced both immature (hydroxylysinonorleucine - HLNL) and mature (pyridinoline - PYD) crosslinks in a LOXL2-driven system. The mature PYD crosslink was more strongly suppressed [1].

Preclinical Efficacy in Disease Models

The following table outlines the key in vivo findings from animal models of fibrosis.

Disease Model Treatment Protocol Key Efficacy Outcomes

| Liver Fibrosis (CCl₄-induced rat model) | Oral administration (3 mg/kg daily or 10 mg/kg 3x/week) after 3 weeks of disease induction [1]. | - Reduced collagen content: Diminished hydroxyproline in liver tissue [1].

  • Improved liver function: Lowered plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) [1].
  • Improved histology: Reduced disease severity and Sirius red staining area [1]. | | Liver Fibrosis (Streptozotocin/High Fat Diet model) | Details not specified in the abstract [1]. | Reduced disease severity and improved liver function [1]. | | Myocardial Infarction | Details not specified in the abstract [1]. | Improved cardiac output [1]. |

Experimental Protocols

Here are the summarized methodologies for the key experiments cited in the research.

1. Fluorometric Enzymatic Activity Assay [1]

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against LOXL2, LOXL3, and other related enzymes.
  • Method: The enzymatic activity of lysyl oxidase family members was measured by detecting the hydrogen peroxide (H₂O₂) byproduct using an Amplex-Red oxidation assay. Recombinant human enzymes were incubated with the inhibitor, and fluorescence was measured.

2. In Vitro Collagen Cross-linking Assay [1]

  • Purpose: To evaluate the effect of this compound on the formation of covalent collagen cross-links.
  • Method:
    • Incubation: A solution of collagen (rat tail, type I) was combined with recombinant human LOXL2 (rhLOXL2) in the presence or absence of this compound.
    • Maintenance: The enzyme and inhibitor were replenished daily over a 5-day incubation period at 37°C.
    • Analysis: On day 7, crosslinks were extracted. The samples were reduced with NaBH₄, followed by acid hydrolysis.
    • Quantification: The specific collagen cross-links (HLNL and PYD) were analyzed and quantified using UHPLC-ESI-MS/MS.

3. In Vivo Liver Fibrosis Model (CCl₄-induced) [1]

  • Purpose: To assess the anti-fibrotic efficacy of this compound in a live animal model.
  • Method:
    • Disease Induction: Sprague Dawley rats were administered Carbon tetrachloride (CCl₄) orally, three times per week for 6 weeks.
    • Treatment: this compound was administered by oral gavage starting after 3 weeks of CCl₄ induction and continued throughout the remainder of the study.
    • Endpoint Analysis:
      • Blood Plasma: Measured ALT and AST levels as markers of liver damage.
      • Liver Tissue: A portion was fixed, stained with Sirius red, and the percentage coverage area was measured. The remainder was snap-frozen for analysis of hydroxyproline (collagen content) and collagen crosslinks via UHPLC-ESI-MS/MS.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanism of this compound and the workflow for validating its efficacy.

G FibroticStimulus Fibrotic Stimulus LOXL2_LOXL3 LOXL2/LOXL3 Enzyme FibroticStimulus->LOXL2_LOXL3 CollagenOxidation Collagen Oxidation LOXL2_LOXL3->CollagenOxidation PXS5153A This compound Inhibitor PXS5153A->LOXL2_LOXL3 Inhibits CollagenCrosslinks Formation of Collagen Cross-links CollagenOxidation->CollagenCrosslinks TissueStiffening Tissue Stiffening & Fibrosis CollagenCrosslinks->TissueStiffening InVitroAssay In Vitro Cross-linking Assay ReducedCrosslinks Reduced Cross-links InVitroAssay->ReducedCrosslinks Quantifies InVivoModel In Vivo Fibrosis Model ImprovedFunction Improved Organ Function InVivoModel->ImprovedFunction Measures

Mechanism of this compound and key experimental validation pathways.

Research Context and Limitations

  • Current Status: The searched information is based on a primary research paper published in 2018/2019 [1] [2]. I could not find more recent clinical data or development status through this search.
  • Therapeutic Potential: The data positions this compound as a promising innovative therapeutic approach for treating fibrosis by directly targeting the underlying cause of tissue stiffening [1].
  • Comparative Advantage: The study highlights this compound as a superior small molecule inhibitor compared to other candidates at the time, noting features like faster onset and higher potency for LOXL2/LOXL3 [1].

References

PXS-5153A fast-acting LOXL2/LOXL3 inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical & Pharmacological Profile

The table below summarizes the core quantitative data for PXS-5153A:

Property Description
Primary Target Dual LOXL2/LOXL3 enzymatic inhibitor [1] [2] [3]
IC₅₀ for LOXL2 < 40 nM (across all mammalian species tested) [2] [3]
IC₅₀ for LOXL3 63 nM (human) [2] [3]
Selectivity >40-fold selective for LOXL2 over LOX and LOXL1; >700-fold selective over other related amine oxidases (e.g., MAO-A, MAO-B) [1] [2]
Inhibitor Kinetics Fast-acting; enzymatic activity is almost entirely blocked within 15 minutes [2] [3]
Key Mechanism Reduction of LOXL2-mediated collagen oxidation and collagen crosslinking (both immature and mature crosslinks) [1]

Experimental Evidence in Disease Models

This compound has demonstrated efficacy in several pre-clinical models of fibrosis, improving organ function by reducing collagen content and crosslinks.

Disease Model Study Design Key Findings
Liver Fibrosis (Rat) CCl₄-induced; this compound (3 or 10 mg/kg) oral gavage daily after 3 weeks [1] ↓ Disease severity, ↓ liver collagen content, ↓ collagen crosslinks (DHLNL, HYP), ↓ Sirius red staining (fibrosis), improved plasma ALT/AST (liver function) [1]
NASH (Mouse) Streptozotocin/High-Fat Diet induced; this compound (10 mg/kg) oral daily from week 8 to 14 [1] ↓ Disease severity, improved liver function [1]
Myocardial Infarction (Mouse) Left coronary artery occlusion; this compound (25 mg/kg) oral daily for 4 weeks [1] Improved cardiac output, reduced fibrosis in the non-infarct area [1]

Detailed Experimental Protocols

For researchers looking to design related experiments, here are the key methodologies from the foundational study [1].

  • In Vitro LOXL2-Mediated Collagen Oxidation Assay

    • Procedure: Recombinant human LOXL2 (rhLOXL2) is combined with collagen (rat tail, type I) in the presence or absence of this compound. The enzymatic reaction is carried out in a borate buffer (pH 8.2).
    • Detection: Hydrogen peroxide release, a direct byproduct of the lysyl oxidase reaction, is measured using an Amplex-Red oxidation assay. The fluorescence slope is calculated during the linear phase (20-40 minutes) to determine inhibition [1].
  • In Vitro Collagen Crosslinking Assay

    • Procedure: A solution of collagen is incubated with rhLOXL2, with or without this compound, at 37°C. The enzyme and inhibitor are replenished daily to sustain activity and inhibition over 5 days. Crosslinks are extracted on day 7 for analysis.
    • Analysis: Crosslinks are quantified using UHPLC-ESI-MS/MS. Samples are reduced with NaBH₄, followed by acid hydrolysis. Specific crosslinks like DHLNL and HYP are extracted and measured to quantify the level of collagen crosslinking [1].
  • In Vivo Liver Fibrosis Model (CCL₄-induced in rats)

    • Animal Model: Sprague Dawley rats.
    • Fibrosis Induction: Administer 0.25 μL/g CCl₄ in olive oil orally, 3 times per week for 6 weeks.
    • Dosing Regimen: this compound is administered by oral gavage after 3 weeks of CCl₄ (therapeutic intervention) and continued until the end of the study. Doses used were 3 mg/kg (low) and 10 mg/kg (high), once daily or three times a week.
    • Endpoint Analysis:
      • Plasma: Measure alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
      • Liver Tissue: Fix one lobe in formalin for Sirius Red staining (fibrosis area quantification). Snap-freeze the remainder for biochemical analysis of hydroxyproline (HYP) and collagen crosslinks [1].

The Role of LOXL2/LOXL3 in Fibrosis and Beyond

Understanding the biological targets is crucial. LOXL2 and LOXL3 are copper-dependent amine oxidases that drive the formation of covalent crosslinks in collagen and elastin, which is essential for extracellular matrix (ECM) stabilization [1] [4].

  • In Fibrosis: This crosslinking process becomes pathological. Excessive deposition and crosslinking of collagen lead to tissue stiffening, scarring, and organ dysfunction. This compound directly counteracts this by inhibiting the enzymatic activity of LOXL2/3, reducing crosslinks, and ameliorating fibrosis [1].
  • Other Emerging Roles: Recent research reveals that LOXL3 has functions beyond the ECM. It can localize in the nucleus and mitochondria, influencing processes like epithelial-mesenchymal transition (EMT), inflammatory response regulation via STAT3, and even promoting cancer chemoresistance by stabilizing mitochondrial proteins to restrain ferroptosis [4] [5]. This highlights the enzymes as multi-faceted targets.

The following diagram illustrates the mechanism of action of this compound and the role of LOXL2/3 in fibrosis.

G A Chronic Tissue Injury B Fibrotic Signaling A->B C LOXL2/LOXL3 Enzyme Activation & Secretion B->C D Collagen & Elastin Cross-Linking C->D E Excessive ECM Stiffening & Fibrosis D->E F This compound G Inhibits LOXL2/LOXL3 Enzymatic Activity F->G G->C Blocks G->D Prevents H Reduces Collagen Cross-Links I Ameliorates Fibrosis H->I

LOXL2/3 Inhibitors in Clinical Development

While this compound remains a pre-clinical tool compound, other LOXL2 inhibitors have advanced to human trials, validating the target.

  • SNT-5382: A potent small-molecule LOXL2 inhibitor that reduced fibrosis and improved cardiac function in a myocardial infarction mouse model. A Phase 1 clinical trial demonstrated a good safety profile and sustained target engagement with once-daily oral dosing [6].
  • Pharmaxis LOXL2 Program: Completed Phase 1 trials with two oral inhibitors, showing over 80% enzyme inhibition for 24 hours from a single daily dose, confirming the feasibility of targeting LOXL2 in humans [7].

References

how does PXS-5153A reduce extracellular matrix deposition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The following diagram illustrates the key pathway through which PXS-5153A reduces fibrosis, from enzyme inhibition to functional improvement.

This compound Anti-Fibrotic Mechanism Fibrotic Stimulus Fibrotic Stimulus LOXL2/LOXL3 Enzyme LOXL2/LOXL3 Enzyme Fibrotic Stimulus->LOXL2/LOXL3 Enzyme  Upregulates Collagen Crosslinks Collagen Crosslinks LOXL2/LOXL3 Enzyme->Collagen Crosslinks  Catalyzes Formation Stable Fibrotic ECM Stable Fibrotic ECM Collagen Crosslinks->Stable Fibrotic ECM  Stabilizes Tissue Stiffness & Dysfunction Tissue Stiffness & Dysfunction Stable Fibrotic ECM->Tissue Stiffness & Dysfunction Reduced Fibrosis Reduced Fibrosis Stable Fibrotic ECM->Reduced Fibrosis  Leads to This compound This compound This compound->LOXL2/LOXL3 Enzyme  Inhibits (IC₅₀: <40-63 nM) This compound->Stable Fibrotic ECM  Reduces Improved Organ Function Improved Organ Function Reduced Fibrosis->Improved Organ Function

Mechanism of this compound: Inhibits LOXL2/3 to reduce collagen cross-linking and fibrosis.

Quantitative Inhibitory Profile

This compound is a potent, fast-acting, and selective dual inhibitor of LOXL2 and LOXL3. The table below summarizes its key inhibitory concentrations (IC₅₀) and selectivity.

| Target | IC₅₀ Value | Experimental Notes | | :--- | :--- | :--- | | LOXL2 | < 40 nM | Consistent potency across all tested mammalian species [1] [2]. | | LOXL3 | 63 nM | Measured against the human enzyme [1] [2]. | | Selectivity | >40-fold selective for LOXL2/3 over LOX and LOXL1; >700-fold selective over other related amine oxidases (e.g., MAO-A/B, SSAO) [1] [2]. | | Onset of Action | Enzymatic activity is almost entirely blocked within 15 minutes [1]. |

Experimental Evidence in Disease Models

The efficacy of this compound in reducing ECM deposition has been demonstrated in multiple pre-clinical models of fibrosis. Key experimental details and findings are consolidated below.

In Vitro Evidence
  • Collagen Oxidation Assay: this compound dose-dependently impeded recombinant human LOXL2 (rhLOXL2)-mediated collagen oxidation. The assay detected hydrogen peroxide release using an Amplex-Red oxidation assay [3].
  • In Vitro Crosslinking Assay: Collagen (Type I from rat tail) was incubated with rhLOXL2 with daily replenishment of the enzyme and this compound for 5 days. The inhibitor at 200 nM significantly reduced the formation of collagen crosslinks, which were analyzed after 7 days via UHPLC-ESI-MS/MS [3].
In Vivo Evidence & Protocols

The following table summarizes the key animal studies that form the evidence base for this compound's anti-fibrotic effects.

Disease Model Induction Method Dosing Regimen Key Results

| Liver Fibrosis (Rat) | CCl₄ (oral, 3x/week for 6 weeks) [3] [2] | Oral gavage of this compound (3 or 10 mg/kg) once daily, starting after 3 weeks of CCl₄ [3] [2]. | • Reduced collagen content (hydroxyproline) & crosslinks (DHLNL) [3] [2]. • Improved liver function (reduced plasma ALT/AST) [3]. • Diminished fibrillar collagen (Sirius Red staining) [3] [2]. | | NASH (Mouse) | Streptozotocin injection + High-Fat Diet [3] [2] | 10 mg/kg, orally, once daily from 8 to 14 weeks of age [2]. | • Reduced disease severity and improved liver function [3]. | | Myocardial Infarction (Mouse) | Left coronary artery occlusion [3] [2] | 25 mg/kg, orally, once daily for 4 weeks, starting 24 hours post-surgery [3] [2]. | • Improved cardiac output and reduced fibrosis in the non-infarct area [3]. |

Conclusion and Therapeutic Perspective

This compound represents an innovative therapeutic approach for fibrosis by directly targeting the enzymatic activity of LOXL2/LOXL3 that drives pathological ECM stabilization [4]. Its high potency, selectivity, and oral activity demonstrated in pre-clinical models highlight its potential.

It is worth noting that targeting ECM crosslinking is an active area of drug discovery. For instance, a related but distinct compound, PXS-6302, is a pan-LOX inhibitor designed for topical application to ameliorate skin scarring, showing that the principles underlying this compound's action are being explored for broader fibrotic applications [5].

References

PXS-5153A in vitro collagen oxidation assay

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Collagen Oxidation Assay Protocol

The core methodology for assessing PXS-5153A's effect on LOXL2-mediated collagen oxidation is based on the Amplex Red hydrogen peroxide detection assay [1].

  • Assay Principle: The assay quantitatively measures the hydrogen peroxide (H₂O₂) generated when LOXL2 oxidizes lysine residues on collagen. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red reagent to produce highly fluorescent resorufin, providing a real-time, quantifiable readout of enzymatic activity [1].
  • Key Steps and Reagents:
    • Reaction Mixture: Collagen (e.g., from rat tail, Type I) is combined with recombinant human LOXL2 (rhLOXL2).
    • Inhibitor Addition: this compound is added at varying concentrations. The pan-lysyl oxidase inhibitor BAPN (β-aminoproprionitrile, 100 μmol/L) is often used as a control to define baseline (non-LOXL2/3-mediated) oxidation.
    • Detection: The Amplex Red reaction mixture is added to each well.
    • Measurement & Analysis: The kinetic curve of fluorescence is monitored. The slope per minute in the linear phase (typically between 20 and 40 minutes) is calculated to determine the rate of collagen oxidation [1].

The diagram below illustrates the experimental workflow and the underlying biochemical reaction that the assay detects.

G Start Assay Setup Step1 Combine collagen with recombinant human LOXL2 (rhLOXL2) Start->Step1 Step2 Add this compound inhibitor or control (e.g., BAPN) Step1->Step2 Step3 Introduce Amplex Red reaction mixture Step2->Step3 Rxn Biochemical Reaction: LOXL2 oxidizes collagen lysine, generating H₂O₂ Step2->Rxn Initiates Step4 Incubate and measure fluorescence over time (20-40 min) Step3->Step4 Step5 Calculate slope of fluorescence increase (rate of oxidation) Step4->Step5 End Data Analysis Step5->End

Quantitative Inhibitor Profile and Assay Results

The study provided precise quantitative data on the inhibitor's potency and its effects in the collagen oxidation assay.

Table 1: Inhibitor Potency and Selectivity of this compound [1] [2] [3]

Parameter Value / Description Context
IC₅₀ for LOXL2 < 40 nM Consistent across all tested mammalian species
IC₅₀ for human LOXL3 63 nM
Onset of Action Enzymatic activity almost entirely blocked within 15 minutes Described as a "fast-acting" inhibitor
Selectivity over LOX/LOXL1 > 40-fold
Selectivity over other amine oxidases > 700-fold Tested against MAO-A, MAO-B, SSAO, DAO

Table 2: Key Findings from the In Vitro Collagen Oxidation Assay [1]

Experimental Condition Key Outcome Interpretation
rhLOXL2 + Collagen Dose-dependent increase in collagen oxidation Validates the assay system
+ this compound Dose-dependent reduction in LOXL2-mediated collagen oxidation Demonstrates direct, potent inhibition of the target enzyme's function
+ BAPN (100 μmol/L) Defined baseline level of oxidation Serves as a control for non-specific oxidation

Related In Vitro Cross-Linking Assay

Beyond the oxidation assay, the same study included a complementary in vitro cross-linking assay that directly measures the functional consequence of inhibiting oxidation [1].

  • Protocol: A mixture of collagen and rhLOXL2, with or without this compound, was incubated at 37°C for 5 days, with the enzyme and inhibitor replenished daily. Crosslinks were extracted and analyzed on day 7 [1].
  • Finding: Treatment with 200 nM this compound substantially reduced the formation of both immature and mature collagen cross-links compared to the LOXL2-only control [1]. This confirms that inhibiting the initial oxidation step successfully blocks the downstream formation of stable, potentially pathological collagen structures.

Summary for Researchers

This compound is characterized as a potent, fast-acting, and selective dual inhibitor of LOXL2 and LOXL3 enzymatic activity. The established Amplex Red-based collagen oxidation assay is a robust method for quantifying its inhibitory effects in vitro. The evidence shows that this compound not only prevents the initial LOXL2-mediated oxidation of collagen in a dose-dependent manner but also effectively blocks the subsequent formation of collagen cross-links [1].

References

Application Notes and Protocols: Efficacy of PXS-5153A in a CCl₄-Induced Rat Model of Liver Fibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Liver fibrosis is a progressive condition characterized by the excessive deposition and crosslinking of collagen, leading to tissue stiffening and disrupted organ function. The enzymatic activity of lysyl oxidase-like 2 and 3 (LOXL2/LOXL3) plays a crucial role in the formation of stable collagen crosslinks, which contribute to the persistence and irreversibility of fibrotic scars [1]. PXS-5153A is a novel, fast-acting, dual inhibitor specifically targeting the enzymatic activities of LOXL2 and LOXL3. This document details the experimental protocol and results from a study evaluating the efficacy of this compound in a carbon tetrachloride (CCl₄)-induced rat model of liver fibrosis, providing a reference for researchers in preclinical drug development [1].

Experimental Protocol

In Vivo Model of Liver Fibrosis

The following section outlines the standardized protocol for inducing liver fibrosis and administering the test compound.

2.1.1 Animal Model and Fibrosis Induction
  • Animals: Sprague Dawley rats [1] [2].
  • Fibrosis Induction: Animals were orally administered a 0.25 μL/g dose of CCl₄ in an olive oil solution [1] [2].
  • Dosing Schedule: CCl₄ was administered 3 times per week for a total of 6 weeks [1] [2].
  • Model Rationale: The CCl₄ model is a well-established and reliable method for inducing liver fibrosis. It causes repeated hepatocellular injury, activating hepatic stellate cells (HSCs) and triggering a fibrogenic response that results in the excessive deposition of type I collagen, replacing the normal, non-fibrogenic type IV collagen in the space of Disse [3].

The following diagram illustrates the complete experimental workflow.

G This compound Experimental Workflow (6 Weeks) Start Start Experiment CCl4 CCl₄ Administration (0.25 μL/g, 3x/week) Start->CCl4 TreatmentStart Week 3: Start this compound Treatment CCl4->TreatmentStart 3 weeks Groups Treatment Groups: • Low Dose (3 mg/kg, QD) • High Dose (10 mg/kg, QD) • High Dose (10 mg/kg, TIW) TreatmentStart->Groups Sacrifice Week 6: Euthanasia (48h after final CCl₄ dose) Groups->Sacrifice 3 weeks Analysis Tissue and Blood Analysis Sacrifice->Analysis

2.1.2 Dosing and Administration of this compound
  • Treatment Initiation: this compound administration began after 3 weeks of CCl₄ induction, allowing fibrosis to establish itself before therapeutic intervention [1] [2].
  • Route of Administration: The compound was administered via oral gavage [1] [2].
  • Treatment Regimens: Dosing continued for the remainder of the 6-week study with the following groups [1]:
    • Low Dose: 3 mg/kg, once daily (QD)
    • High Dose: 10 mg/kg, once daily (QD)
    • Intermittent High Dose: 10 mg/kg, three times a week (TIW)
Tissue Collection and Sample Processing

Upon euthanasia (48 hours after the final CCl₄ dose), the following samples were collected and processed [1]:

  • Plasma: For assessing liver enzyme levels.
  • Liver Tissue: Divided into two portions:
    • One lobe was fixed in 10% formalin for histological staining (e.g., Sirius Red).
    • The remainder was snap-frozen for biochemical analysis (protein, hydroxyproline, and crosslinks).
Key Outcome Measures and Analytical Methods
  • Liver Function Tests: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were measured in plasma as markers of hepatocellular injury [1].
  • Histological Analysis: Formalin-fixed liver sections were stained with Sirius Red to visualize collagen deposition. The percentage of Sirius Red-positive area was quantified to determine the extent of fibrosis [1].
  • Biochemical Analysis of Fibrosis:
    • Hydroxyproline Content: Measured from snap-frozen tissue as a quantitative indicator of total collagen content [1].
    • Collagen Crosslink Analysis: Crosslinks were extracted from reduced and acid-hydrolyzed tissue samples. Specific immature and mature collagen crosslinks were analyzed using UHPLC-ESI-MS/MS [1].

Results and Data Summary

The efficacy data of this compound in the CCl₄-induced liver fibrosis model is summarized in the table below.

Table 1: Efficacy of this compound in a CCl₄-Induced Rat Model of Liver Fibrosis

Outcome Measure Result of this compound Treatment Biological Significance
Disease Severity Reduced Improved overall liver pathology and tissue architecture [1].
Liver Function Improved Demonstrated by reduced levels of hepatocyte damage markers [1].
Collagen Content Diminished Decreased total collagen in the liver, as measured by hydroxyproline content [1].
Collagen Crosslinks Reduced Lowered levels of both immature and mature enzymatic crosslinks, key drivers of tissue stiffness [1].
Sirius Red Staining Decreased coverage area Direct histological evidence of reduced collagen deposition and fibrosis [1].

Discussion

Mechanism of Action

This compound acts as a dual inhibitor of LOXL2 and LOXL3, enzymes critical for initiating the covalent crosslinking of collagen fibers. In fibrosis, the disproportionate accumulation of collagen leads to excessive crosslinking, resulting in tissue stiffening, scarring, and disease irreversibility [1]. By inhibiting LOXL2/3, this compound disrupts this key pathological process. The following diagram illustrates this therapeutic mechanism.

G Mechanism of this compound as a LOXL2/LOXL3 Inhibitor Injury Chronic Liver Injury (e.g., CCl₄) HSC Hepatic Stellate Cell (HSC) Activation Injury->HSC Collagen Excessive Collagen Deposition HSC->Collagen LOXL23 LOXL2/LOXL3 Enzymatic Activity Collagen->LOXL23 Crosslinks Collagen Crosslinking (Tissue Stiffening) LOXL23->Crosslinks Inhibition Inhibition of Collagen Oxidation LOXL23->Inhibition  Inhibits Fibrosis Established Fibrosis Crosslinks->Fibrosis PXS This compound Administration (Dual LOXL2/LOXL3 Inhibitor) PXS->Inhibition Reduction Reduced Crosslink Formation Inhibition->Reduction Amelioration Ameliorated Fibrosis Reduction->Amelioration

Conclusion and Research Implications

The data demonstrate that this compound, by specifically inhibiting the enzymatic activities of LOXL2 and LOXL3, dose-dependently reduces collagen crosslinking and ameliorates fibrosis in a pre-clinical model. This leads to a measurable reduction in disease severity and an improvement in liver function [1]. These findings validate the enzymatic activities of LOXL2/LOXL3 as a promising therapeutic target for treating fibrotic diseases.

For researchers, this protocol provides a robust framework for evaluating anti-fibrotic compounds. The combination of histological assessment (Sirius Red) with quantitative biochemical analyses (hydroxyproline for collagen content and UHPLC-ESI-MS/MS for specific crosslinks) offers a comprehensive picture of compound efficacy. The results with this compound suggest that targeting collagen crosslinking represents an innovative therapeutic strategy for the treatment of liver fibrosis.

References

PXS-5153A streptozotocin high fat diet NAFLD model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PXS-5153A and NAFLD Model

This compound is a novel, fast-acting, dual inhibitor of the enzymatic activities of lysyl oxidase-like 2 and 3 (LOXL2 and LOXL3) [1]. These enzymes are key players in fibrosis by initiating the crosslinking of collagen, which leads to tissue stiffening and disrupted organ function [1]. Inhibition of LOXL2/3 represents an innovative therapeutic approach for treating fibrosis [1].

The streptozotocin/high-fat diet (STZ/HFD) model is a recognized method for inducing NAFLD and associated liver fibrosis in rodents, mimicking human disease progression involving metabolic dysfunction [1].

Experimental Findings of this compound in the STZ/HFD Model

The application of this compound in this model demonstrated significant therapeutic potential. The table below summarizes the key quantitative findings [1].

Parameter Assessed Effect of this compound (High Dose, 10 mg/kg, Once Daily)
Disease Severity Reduced
Liver Function Improved
Hepatic Collagen Content Diminished
Collagen Crosslinks Diminished

Detailed Experimental Protocol

For researchers wishing to replicate or build upon this study, here is a detailed methodology.

Animal Model Induction
  • Animals: Use a suitable rodent strain (e.g., mice or rats).
  • Model Induction: Administer a combination of streptozotocin (STZ) to induce pancreatic beta-cell damage and insulin deficiency, followed by feeding with a high-fat diet (HFD) for an extended period (e.g., 6-12 weeks) to promote NAFLD development and progression to non-alcoholic steatohepatitis (NASH) with fibrosis [1].
Dosing Regimen
  • Compound: this compound.
  • Administration Route: Oral gavage.
  • Dosages: 3 mg/kg (low dose) and 10 mg/kg (high dose).
  • Dosing Frequency: Once daily.
  • Treatment Initiation: Begin after the disease model is established (e.g., after 3 weeks of HFD feeding) and continue throughout the remainder of the study [1].
Sample Collection and Analysis
  • Plasma/Serum Analysis: Assess liver enzyme levels, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as markers of liver injury and function [1].
  • Liver Tissue Analysis:
    • Histopathology: Fix one lobe of the liver in formalin, stain with Sirius Red to visualize collagen deposition, and quantify the percentage coverage area [1].
    • Biochemical Analysis: Snap-freeze the remaining liver tissue for:
      • Hydroxyproline and Crosslink Analysis: Use acid hydrolysis followed by UHPLC-ESI-MS/MS to quantitatively measure total collagen content and specific collagen crosslinks (e.g., DHLNL, PYD) [1].
      • Protein Quantification: Use a commercial kit to determine total protein content [1].

Mechanism of Action and Workflow

The following diagram illustrates the mechanistic role of LOXL2/3 in fibrosis and the point of inhibition by this compound.

mechanism FibroticStimulus Fibrotic Stimulus (e.g., STZ/HFD) LOXL2LOXL3 LOXL2 / LOXL3 Enzymatic Activity FibroticStimulus->LOXL2LOXL3 CollagenOxidation Collagen Oxidation LOXL2LOXL3->CollagenOxidation PXS5153A This compound Dual Inhibitor PXS5153A->LOXL2LOXL3  Inhibits Crosslinking Collagen Crosslinking CollagenOxidation->Crosslinking Fibrosis Tissue Fibrosis & Stiffening Crosslinking->Fibrosis

The experimental workflow for evaluating this compound in the STZ/HFD model is outlined below.

workflow Start Induce NAFLD/NASH Model (STZ + High-Fat Diet) Establish Disease Establishment (≈ several weeks) Start->Establish Group Randomization into Treatment Groups Establish->Group Treat Oral Treatment This compound or Vehicle Group->Treat Collect Terminal Sample Collection (Plasma & Liver Tissue) Treat->Collect Analyze Analysis Collect->Analyze Histo Histopathology (Sirius Red Staining) Analyze->Histo Biochem Biochemical Assays (Hydroxyproline/Crosslinks) Analyze->Biochem Func Liver Function Tests (ALT/AST in Plasma) Analyze->Func

Application Notes for Researchers

  • Therapeutic Window: The study tested 3 mg/kg and 10 mg/kg doses; the high dose showed clearer efficacy, suggesting this as a potential minimum effective dose for initial follow-up studies [1].
  • Model Relevance: The STZ/HFD model is particularly useful for studying the intersection of metabolic dysfunction (like type 2 diabetes) and liver fibrosis, making findings highly translatable [1] [2].
  • Key Outcome Measures: Sirius Red staining and hydroxyproline/crosslink analysis are critical for directly quantifying the anti-fibrotic effect of the compound, beyond standard liver function tests [1].

References

Comprehensive Application Notes and Protocols for PXS-5153A

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

PXS-5153A is a potent, selective, and orally active small-molecule inhibitor of the lysyl oxidase-like 2 and 3 enzymes (LOXL2/LOXL3). It acts as a key regulator of collagen crosslinking, presenting a promising therapeutic approach for the treatment of fibrotic diseases [1]. Researchers can work with either the free base form of the compound or its monohydrochloride salt, which typically offers enhanced water solubility and stability while maintaining comparable biological activity at equivalent molar concentrations [2].

The table below summarizes the core chemical properties of both forms:

Property This compound (Free Base) This compound Monohydrochloride
CAS Number 2125956-82-1 [2] [3] [4] Information not available in search results
Molecular Formula C₂₀H₂₅Cl₂FN₄O₂S [2] [3] [4] C₂₀H₂₄ClFN₄O₂S [5] [6] [7]
Molecular Weight 475.41 g/mol [2] [3] [4] 438.95 g/mol [5] [6] [7]
Physical Appearance Information not available in search results Off-white to yellow solid [5]
Purity ≥98% [8] 99.14% [5]

Solubility and Recommended Storage

Proper handling and storage are critical for maintaining the stability and efficacy of this compound for research use.

Solubility Data

The solubility profiles for preparing stock and working solutions are as follows:

Solvent This compound (Free Base) Solubility This compound Monohydrochloride Solubility
DMSO 45 mg/mL (94.66 mM) [3] 125 mg/mL (284.77 mM) [5]
Water 20 mg/mL (42.07 mM) [3] Information not available in search results

Note: For the free base, sonication is recommended to achieve the stated solubility in both DMSO and water [3]. For the monohydrochloride salt, solubility in DMSO may require ultrasonic treatment and warming to 60°C [5]. Hygroscopic DMSO can significantly impact solubility, so it is advised to use newly opened containers [5].

Storage Conditions
Form Short-Term Storage Long-Term Storage
Powder 4°C (sealed, away from moisture) [5] -20°C for 3 years [3] [9] [4]
Solution (DMSO) 0-4°C for 1 month [7] -80°C for 1 year [3] [9]

General Handling Instructions:

  • Keep the container tightly sealed in a cool, well-ventilated area [6] [4].
  • Protect from moisture [5] and direct sunlight [6] [4].
  • Allow the compound to equilibrate to room temperature before opening to prevent moisture condensation [5].

In Vitro Experimental Protocols

LOXL2/LOXL3 Enzymatic Inhibition Assay

This protocol is based on a fluorometric method that detects hydrogen peroxide production using an Amplex-Red oxidation assay [1].

Key Steps:

  • Reaction Setup: Combine recombinant human LOXL2 or LOXL3 with the appropriate substrate in a suitable buffer.
  • Inhibitor Addition: Add this compound at varying concentrations to establish a dose-response curve. The pan-lysyl oxidase inhibitor BAPN (β-aminoproprionitrile, 100 μmol/L) can be used as a positive control [1].
  • Detection: Add the Amplex Red reaction mixture to each well.
  • Measurement & Analysis: kinetically measure fluorescence. Calculate the slope of the kinetic curves in the linear phase (e.g., between 20 and 40 minutes) using data analysis software [1].

Expected Results: this compound is a fast-acting inhibitor, with enzymatic activity almost entirely blocked within 15 minutes. It exhibits an IC₅₀ of <40 nM for LOXL2 across mammalian species and 63 nM for human LOXL3. The compound is highly selective, showing >40-fold selectivity for LOXL2 over LOX and LOXL1, and >700-fold selectivity over other related amine oxidases like MAO-A/B and SSAO [5] [2] [1].

In Vitro Collagen Crosslinking Assay

This assay evaluates the functional impact of LOXL2/3 inhibition on collagen maturation [1].

Key Steps:

  • Collagen Mixture: Combine 200 μL of 3 mg/mL collagen (e.g., rat tail, type I) with 800 μL of 50 mmol/L sodium borate buffer (pH 8.2).
  • Enzyme/Inhibitor Addition: Add 20 nmol/L of recombinant human LOXL2 (rhLOXL2) with or without this compound (e.g., 200 nmol/L).
  • Incubation: Incubate the mixture at 37°C for 5-7 days. To maintain enzymatic activity, replenish the enzyme and inhibitor daily.
  • Analysis: Extract and analyze collagen crosslinks (e.g., DHLNL, PYD) from the sample. This typically involves reduction with NaBH₄, acid hydrolysis, and quantification using techniques like UHPLC-ESI-MS/MS [1].

Expected Results: this compound dose-dependently impedes LOXL2-mediated collagen oxidation and reduces the formation of both immature and mature collagen crosslinks [1].

In Vivo Experimental Protocols

CCl₄-Induced Liver Fibrosis Model in Rats

This model is widely used to study the anti-fibrotic effects of compounds [2] [1].

Key Steps:

  • Disease Induction: Administer Carbon tetrachloride (CCl₄) in olive oil solution (0.25 μL/g, orally) to Sprague Dawley rats three times per week for 6 weeks.
  • Therapeutic Treatment: Begin administering this compound via oral gavage after 3 weeks of CCl₄ administration and continue for the remainder of the study.
    • Typical Dosing: 3 mg/kg (low dose) or 10 mg/kg (high dose) once daily, or 10 mg/kg three times a week [2] [1].
  • Terminal Analysis:
    • Blood Plasma: Assess levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver function and injury.
    • Liver Tissue: Fix one lobe in formalin for histology (e.g., Sirius red staining for collagen deposition). Snap-freeze the remainder for biochemical analysis of hydroxyproline (HYP) content and collagen crosslinks [2] [1].

Expected Results: Therapeutic treatment with this compound substantially reduces immature and mature crosslink formation, collagen content (HYP), and the percentage area of fibrillar collagen stained by Sirius red compared to CCl₄-treated control animals. It also causes a significant improvement in plasma ALT and AST levels [2] [1].

Myocardial Infarction (MI) Model in Mice

This protocol assesses the compound's efficacy in improving cardiac function and remodeling post-heart attack [2] [1].

Key Steps:

  • Disease Induction: Induce myocardial infarction in C57/BL6 mice by permanently occluding the left coronary artery.
  • Group Allocation: At 24 hours post-surgery, perform echocardiography and exclude animals with very high or very low cardiac function to homogenize groups.
  • Treatment: Treat the remaining mice with this compound (e.g., 25 mg/kg, once daily, orally) for 4 weeks.
  • Terminal Analysis: Perform echocardiography again to assess left ventricular function and remodeling. Collect heart tissue for histological analysis, fixing it in 10% formalin for fibrosis assessment in the non-infarct area [2] [1].

Expected Results: Treatment with this compound for 4 weeks improves cardiac output and reduces fibrosis in the non-infarcted area of the heart [1].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the role of LOXL2/3 in fibrosis and the inhibitory mechanism of this compound:

G FibroticStimulus Fibrotic Stimulus (e.g., Toxins, MI) LOXL2_LOXL3 LOXL2/LOXL3 Enzyme FibroticStimulus->LOXL2_LOXL3 LysineOxidation Oxidation of Lysine Residues on Collagen LOXL2_LOXL3->LysineOxidation CollagenCrosslinks Formation of Collagen Crosslinks (DHLNL, PYD) LysineOxidation->CollagenCrosslinks TissueFibrosis Tissue Stiffening & Fibrosis CollagenCrosslinks->TissueFibrosis PXS5153A This compound Inhibitor PXS5153A->LOXL2_LOXL3  Inhibits

This diagram outlines the core pathway through which this compound exerts its anti-fibrotic effects. It potently and selectively inhibits the enzymatic activity of LOXL2 and LOXL3 [5] [1]. These enzymes normally catalyze the oxidation of lysine residues on collagen molecules, which is the critical first step for the spontaneous formation of covalent crosslinks (such as DHLNL and PYD) that stabilize the collagen matrix [1]. In fibrotic disease, this process becomes excessive. By inhibiting LOXL2/3, this compound reduces the formation of these crosslinks, leading to a decrease in collagen accumulation and tissue stiffening, thereby ameliorating fibrosis [5] [1].

References

Comprehensive Application Notes and Protocols for PXS-5153A in Collagen Crosslinking Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

PXS-5153A represents a novel therapeutic approach for treating fibrotic diseases by targeting the fundamental process of collagen crosslinking. Fibrosis is characterized by excessive deposition and crosslinking of extracellular matrix proteins, particularly collagen and elastin, leading to tissue stiffening and organ dysfunction. The lysyl oxidase family enzymes, especially LOXL2 and LOXL3, play pivotal roles in fibrosis by initiating collagen crosslinking through oxidation of the ε-amino group of lysine or hydroxylysine residues on collagen side-chains. These reactions lead to the formation of immature crosslinks that subsequently mature into stable trimeric crosslinks, contributing to tissue scarring and disease irreversibility [1] [2].

This compound is a potent, selective, orally active, fast-acting dual inhibitor of LOXL2 and LOXL3 enzymatic activities. It exhibits half-maximal inhibitory concentration (IC₅₀) values of <40 nM for LOXL2 across all mammalian species and 63 nM for human LOXL3. The compound demonstrates >40-fold selectivity for LOXL2 over both LOX and LOXL1, and >700-fold selectivity over other related amine oxidases [3]. This specificity profile makes this compound an excellent research tool for investigating LOXL2/LOXL3-specific functions in collagen crosslinking and fibrosis progression without confounding off-target effects.

The diagram below illustrates the mechanism of collagen crosslinking and inhibition by this compound:

G LysylOxidase Lysyl Oxidase (LOXL2/LOXL3) ImmatureCrosslinks Immature Crosslinks (DHLNL, HLNL) LysylOxidase->ImmatureCrosslinks Oxidative Deamination Collagen Collagen Molecules Collagen->LysylOxidase Lysine/Hydroxylysine MatureCrosslinks Mature Crosslinks (PYD, DPD) ImmatureCrosslinks->MatureCrosslinks Spontaneous Reaction TissueStiffening Tissue Stiffening Fibrosis MatureCrosslinks->TissueStiffening Accumulation PXS5153A This compound PXS5153A->LysylOxidase Inhibition

Figure 1: Mechanism of collagen crosslinking and this compound inhibition. Lysyl oxidase enzymes (LOXL2/LOXL3) initiate crosslinking by oxidizing lysine/hydroxylysine residues on collagen molecules, leading to immature crosslinks (DHLNL, HLNL) that mature into stable crosslinks (PYD, DPD). This compound inhibits LOXL2/LOXL3 enzymatic activity, reducing crosslink formation and fibrosis progression.

In Vitro Assay Protocols

Fluorometric Enzymatic Activity Assay

The enzymatic activity of lysyl oxidase family members and their inhibition by this compound can be quantified using a fluorometric assay based on hydrogen peroxide detection. This protocol utilizes the Amplex-Red oxidation system which provides high sensitivity for measuring LOXL2/LOXL3 activity [1].

Materials:

  • Recombinant human LOXL2 and LOXL3 enzymes
  • Amplex Red reagent (Thermo Fisher Scientific)
  • Collagen substrate (rat tail type I, 3 mg/mL)
  • This compound inhibitor (prepared in DMSO)
  • 50 mmol/L sodium borate buffer (pH 8.2)
  • Fluorescence plate reader capable of excitation at 530-560 nm and detection at 590 nm

Procedure:

  • Prepare reaction mixtures containing 50 mmol/L sodium borate buffer (pH 8.2)
  • Add collagen substrate to a final concentration of 0.5-1 mg/mL
  • Incubate with recombinant human LOXL2 or LOXL3 (20 nM final concentration)
  • Add this compound at varying concentrations (typically 0.1-1000 nM) to establish dose-response curves
  • Include control wells with pan-lysyl oxidase inhibitor BAPN (β-aminoproprionitrile, 100 μmol/L) and vehicle control (DMSO)
  • Add Amplex Red reaction mixture according to manufacturer's instructions
  • Monitor fluorescence kinetically for 40-60 minutes at 37°C
  • Calculate enzyme activity from the linear phase of the reaction (between 20-40 minutes)

Data Analysis: Determine IC₅₀ values by fitting inhibition data to a four-parameter logistic equation using nonlinear regression. This compound typically exhibits fast-acting inhibition, with enzymatic activity almost entirely blocked within 15 minutes of addition [3].

In Vitro Collagen Crosslinking Assay

This assay directly measures the effect of this compound on LOXL2-mediated collagen crosslinking formation, providing functional assessment of inhibitory activity [1].

Materials:

  • Rat tail collagen type I (3 mg/mL)
  • Recombinant human LOXL2 (20 nM)
  • This compound (200 nM for full inhibition control)
  • 50 mmol/L sodium borate buffer (pH 8.2)
  • Sodium borohydride (NaBH₄) for stabilization of crosslinks

Procedure:

  • Combine 200 μL of collagen solution with 800 μL of borate buffer
  • Add recombinant human LOXL2 (20 nM final concentration)
  • Treat with this compound at desired concentrations or vehicle control
  • Incubate at 37°C for 5 days, replenishing enzyme and inhibitor daily to maintain activity
  • On day 7, terminate crosslinking by adding NaBH₄ to reduce and stabilize crosslinks
  • Analyze crosslinks using UHPLC-ESI-MS/MS as described in Section 4

Key Considerations:

  • Daily replenishment of enzyme and inhibitor is critical for maintaining consistent enzymatic activity throughout the incubation period
  • Include controls without enzyme (background crosslinking) and without inhibitor (maximum crosslinking)
  • The assay can be adapted for time-course studies by harvesting samples at different time points

In Vivo Application Protocols

Liver Fibrosis Models

This compound has demonstrated efficacy in two established liver fibrosis models: carbon tetrachloride (CCl₄)-induced and streptozotocin/high-fat diet-induced fibrosis [1].

3.1.1 CCl₄-Induced Liver Fibrosis in Rats

Experimental Design:

  • Animals: Sprague Dawley rats
  • Fibrosis induction: Oral administration of 0.25 μL/g CCl₄ in olive oil solution, 3 times per week for 6 weeks
  • Treatment: this compound administered by oral gavage after 3 weeks of CCl₄ induction and continued throughout the remainder of the study
  • Dosing regimens:
    • Low dose: 3 mg/kg once daily
    • High dose: 10 mg/kg once daily
    • Intermittent high dose: 10 mg/kg three times per week
  • Endpoint analyses: Plasma ALT/AST levels, liver histology (Sirius Red staining), collagen content, and crosslink analysis

Procedural Details:

  • Animals are sacrificed 48 hours after the last CCl₄ administration
  • One liver lobe is fixed in 10% formalin for histology, remainder snap-frozen for biochemical analysis
  • Sirius Red staining quantifies collagen deposition as percentage coverage area
  • Hydroxyproline content measured as marker of total collagen accumulation
  • Collagen crosslinks analyzed by UHPLC-ESI-MS/MS
3.1.2 Streptozotocin/High-Fat Diet Model in Mice

Experimental Design:

  • Animals: Male C57/BL6 mice
  • Fibrosis induction: Single subcutaneous injection of 200 μg streptozotocin after birth, followed by high-fat diet from 4 weeks until 14 weeks of age
  • Treatment: this compound (10 mg/kg) orally once daily from 8 to 14 weeks of age
  • Endpoint analyses: Plasma ALT levels, liver collagen content, and crosslink analysis
Myocardial Infarction Model

Cardiac fibrosis and function following myocardial infarction can be assessed using this compound treatment [1].

Experimental Design:

  • Animals: C57/BL6 mice
  • Myocardial infarction: Induced by permanent occlusion of the left coronary artery
  • Treatment: this compound (25 mg/kg) once daily by oral gavage, starting 24 hours post-surgery and continuing for 4 weeks
  • Exclusion criteria: At 24 hours post-surgery, animals with high cardiac function (fractional shortening >40%) or low cardiac function (fractional shortening <10%) are excluded from the study
  • Endpoint analyses: Echocardiography to assess left ventricular function and remodeling, heart collection for fibrosis assessment in the non-infarct area

Analytical Methods for Collagen Crosslink Quantification

Accurate quantification of collagen crosslinks is essential for evaluating this compound efficacy. The following LC-MS/MS-based protocol enables specific detection and measurement of both immature and mature collagen crosslinks [4].

Sample Preparation

Materials:

  • Freeze-dried tissue samples (10 mg)
  • Sodium borohydride (NaBH₄) for reduction
  • 6M hydrochloric acid (HCl)
  • Automated solid phase extraction system (Gilson GX-271 ASPECA or equivalent)
  • Hydroxyproline, pyridinoline (PYD), dihydroxylysinonorleucine (DHLNL) standards

Procedure:

  • Reduce freeze-dried tissue samples with NaBH₄ to stabilize crosslinks
  • Hydrolyze pellet in 6M HCl at 100°C for 24 hours
  • Extract hydroxyproline and crosslinks from hydrolysate using automated solid phase extraction
  • Dry extracts under vacuum and reconstitute in appropriate LC-MS solvents
  • Analyze using UHPLC-ESI-MS/MS with a Thermo Dionex UHPLC and TSQ Endura triple quad mass spectrometer or equivalent system
Liquid Chromatography-Mass Spectrometry Analysis

Chromatographic Conditions:

  • Column: Cogent Diamond Hydride 2.0 HPLC column for aqueous normal phase separation
  • Mobile Phase:
    • Solvent A: 0.1% (v/v) formic acid in water
    • Solvent B: 0.1% (v/v) formic acid in acetonitrile
  • Gradient:
    • Initial: 90% B
    • 1 minute: 90% B
    • 2 minutes: 20% B
    • 4 minutes: 20% B
    • 5 minutes: 90% B
    • 10 minutes: 90% B
  • Flow rate: 400 μL/min
  • Total run time: 10 minutes

Mass Spectrometry Parameters:

  • Ionization: Electrospray ionization (ESI) in positive mode
  • Detection: Multiple reaction monitoring (MRM) for specific crosslinks
  • Key transitions:
    • Pyridinoline (PYR): m/z 428.19 → 215.21
    • Dihydroxylysinonorleucine (DHLNL): m/z 307.34 → 308.30
    • Hydroxyproline (OHP): m/z 131.13 → 132.17

Quantification:

  • Generate standard curves for each analyte using 3x serial dilution of standards
  • Calculate limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratio of 3 and 10, respectively
  • Normalize crosslink values to total collagen content using hydroxyproline measurements

The workflow for collagen crosslink analysis is summarized below:

G TissueSample Tissue Sample (10 mg freeze-dried) Reduction Reduction with NaBH₄ (Stabilize crosslinks) TissueSample->Reduction AcidHydrolysis Acid Hydrolysis 6M HCl, 100°C, 24h Reduction->AcidHydrolysis SPE Solid Phase Extraction (Automated system) AcidHydrolysis->SPE LCMS UHPLC-ESI-MS/MS Analysis (Diamond Hydride Column) SPE->LCMS DataAnalysis Crosslink Quantification (Normalized to collagen) LCMS->DataAnalysis

Figure 2: Workflow for collagen crosslink analysis. Tissue samples undergo reduction, acid hydrolysis, solid phase extraction, and LC-MS/MS analysis to quantify specific immature and mature crosslinks.

Data Summary and Pharmacokinetics

Experimental Results

Table 1: Efficacy of this compound in pre-clinical fibrosis models

Disease Model Species Dose Regimen Key Findings Reference

| CCl₄-induced liver fibrosis | Sprague Dawley rats | 3 or 10 mg/kg, once daily or 10 mg/kg 3×/week | • Significant reduction in collagen content • Decreased immature (DHLNL) and mature crosslinks • Improved liver function (ALT/AST) | [1] | | Streptozotocin/HFD liver fibrosis | C57/BL6 mice | 10 mg/kg, once daily | • Reduced disease severity • Diminished collagen crosslinks • Improved liver function | [1] | | Myocardial infarction | C57/BL6 mice | 25 mg/kg, once daily | • Improved cardiac output • Reduced fibrosis in non-infarct area | [1] | | In vitro crosslinking | Recombinant systems | 200 nM | • Dose-dependent reduction in collagen oxidation • Inhibition of collagen crosslinking | [1] |

Table 2: Pharmacokinetic properties of this compound

Parameter Rat (10 mg/kg oral) Mouse (5 mg/kg oral) Reference
IC₅₀ LOXL2 <40 nM (all mammalian species) <40 nM (all mammalian species) [3]
IC₅₀ LOXL3 63 nM (human) 63 nM (human) [3]

| Selectivity | >40-fold selective over LOX/LOXL1 >700-fold over other amine oxidases | >40-fold selective over LOX/LOXL1 >700-fold over other amine oxidases | [3] | | Onset of Action | <15 minutes (in vitro) | <15 minutes (in vitro) | [3] |

Troubleshooting and Technical Considerations

Common Experimental Issues
  • Variable crosslinking results: Ensure consistent collagen substrate quality and lot-to-lot validation. Collagen from different sources or preparations may exhibit varying crosslinking kinetics.
  • Poor inhibitor solubility: this compound monohydrochloride salt offers improved water solubility compared to the free form while maintaining equivalent biological activity [3].
  • Incomplete crosslink extraction: Optimize acid hydrolysis conditions and consider using an internal standard such as pyridoxine to monitor extraction efficiency.
  • High background in fluorometric assays: Include appropriate controls without enzyme to account for non-specific hydrogen peroxide production.
Data Interpretation Guidelines
  • Crosslink ratios: Evaluate both immature (DHLNL, HLNL) and mature (PYD, DPD) crosslinks, as this compound may differentially affect these markers depending on treatment duration and fibrosis stage.
  • Collagen normalization: Express crosslink data relative to total collagen content (via hydroxyproline assay) to distinguish between reduced crosslinking versus general collagen reduction.
  • Temporal considerations: Mature crosslink formation occurs over extended periods; treatment duration should be sufficient to detect changes in these stable crosslinks.

Conclusion

This compound represents a valuable research tool for specifically investigating LOXL2/LOXL3-mediated collagen crosslinking in fibrosis models. The protocols outlined herein provide comprehensive guidance for evaluating this inhibitor in both in vitro and in vivo settings. The compound's specificity, oral bioavailability, and fast-acting inhibition make it particularly useful for mechanistic studies of collagen crosslinking dynamics and for validating LOXL2/LOXL3 as therapeutic targets in fibrotic diseases.

When applying these protocols, researchers should consider the specific research context—whether for basic investigation of crosslinking mechanisms or preclinical therapeutic evaluation—and adapt dosing regimens and analytical endpoints accordingly. The robust LC-MS/MS methods for crosslink quantification provide specific and sensitive assessment of target engagement and functional efficacy beyond general collagen content measurements.

References

Comprehensive Application Notes and Protocols for PXS-5153A: A Novel Dual LOXL2/LOXL3 Inhibitor for Fibrosis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development Rationale

Fibrosis represents a significant unmet medical need characterized by excessive deposition and cross-linking of extracellular matrix (ECM) components, particularly collagen and elastin, leading to tissue stiffening and organ dysfunction. The lysyl oxidase family of enzymes, especially LOXL2 and LOXL3, has been identified as key drivers in the pathological process of fibrosis through their crucial role in catalyzing collagen cross-linking. PXS-5153A is a novel, mechanism-based dual LOXL2/LOXL3 inhibitor specifically designed to address this pathological mechanism. Developed as a fast-acting enzymatic inhibitor, this compound represents an innovative therapeutic approach for treating fibrotic diseases by directly targeting the underlying cross-linking process that contributes to tissue scarring and dysfunction [1].

The development of this compound addresses several limitations of earlier lysyl oxidase inhibitors. Prior to its development, the field relied on non-specific inhibitors like β-aminoproprionitrile (BAPN), which inhibits all lysyl oxidase family members and leads to significant off-target effects and toxicity concerns. Additionally, antibody-based approaches such as simtuzumab targeted LOXL2 but failed to demonstrate efficacy in clinical trials, potentially due to their inability to specifically inhibit the enzymatic activity rather than the protein itself. This compound was engineered to overcome these limitations through its selective targeting of both LOXL2 and LOXL3 enzymatic activities with higher potency and faster onset of action compared to previous small molecule inhibitors [1] [2].

Mechanism of Action and Molecular Targets

Lysyl Oxidase Function in ECM Homeostasis

The lysyl oxidase family comprises five copper-dependent amine oxidases (LOX and LOXL1-4) that play essential roles in extracellular matrix remodeling and maintenance. These enzymes catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, generating reactive aldehydes that spontaneously form covalent cross-links between collagen fibrils. This cross-linking process begins with the formation of divalent immature cross-links (dehydrohydroxylysinonorleucine [HLNL] and dehydrodihydroxylysinonorleucine [DHLNL]), which subsequently mature into trivalent, stable cross-links (pyridinoline [PYD] and deoxypyridinoline [DPD]). Under physiological conditions, this process provides structural integrity and tensile strength to tissues; however, in fibrotic conditions, excessive cross-linking contributes to tissue stiffening and organ dysfunction [1] [2].

Specificity of this compound Inhibition

This compound exhibits high specificity for the enzymatic domains of LOXL2 and LOXL3, which are particularly implicated in pathological fibrosis. Unlike pan-inhibitors that affect all LOX family members, this compound's targeted approach preserves the physiological functions of other LOX enzymes, potentially reducing side effects associated with broader inhibition. The inhibitor functions through a mechanism-based approach that directly competes with natural substrates at the enzyme active site, effectively blocking the oxidation of lysine residues in collagen and subsequently reducing both immature and mature collagen cross-link formation in a dose-dependent manner [1] [2].

Table 1: Key Molecular Targets of this compound

Target Enzyme Primary Function Effect of Inhibition
LOXL2 Collagen and elastin cross-linking, EMT regulation Reduced collagen cross-linking, decreased tissue stiffness
LOXL3 Collagen cross-linking, intracellular functions Diminished mature cross-link formation (PYD, DPD)

The diagram below illustrates the mechanism by which this compound inhibits LOXL2/3-mediated collagen cross-linking:

G PXS This compound Application LOXL LOXL2/LOXL3 Enzymes PXS->LOXL Binds to catalytic site Inhibition Enzymatic Inhibition LOXL->Inhibition Results in Oxidation Lysine Oxidation (Formation of aldehydes) Inhibition->Oxidation Prevents Immature Immature Cross-links (DHLNL, HLNL) Oxidation->Immature Leads to Mature Mature Cross-links (PYD, DPD) Immature->Mature Matures into Fibrosis Excessive Collagen Deposition & Tissue Stiffening Mature->Fibrosis Contributes to

Figure 1: Mechanism of this compound Action. This compound specifically binds to and inhibits the enzymatic activity of LOXL2 and LOXL3, preventing the oxidation of lysine residues in collagen. This inhibition disrupts the subsequent formation of both immature (DHLNL, HLNL) and mature (PYD, DPD) collagen cross-links, thereby reducing the excessive collagen deposition and tissue stiffening characteristic of fibrotic diseases.

Experimental Validation and Efficacy Data

In Vitro Characterization

This compound has demonstrated potent inhibitory activity in controlled in vitro assays. In fluorometric enzymatic activity assays utilizing recombinant human LOXL2, this compound exhibited dose-dependent inhibition of collagen oxidation, with significant reduction in hydrogen peroxide release (a byproduct of the lysyl oxidase reaction). The inhibitor showed rapid onset of action, achieving maximal inhibition substantially faster than previous reference compounds. When evaluated in in vitro cross-linking assays where collagen was incubated with recombinant human LOXL2, this compound (200 nM) effectively reduced the formation of both immature and mature collagen cross-links following daily administration over 5 days, with crosslinks extracted and quantified on day 7 [1] [2].

Further mechanistic studies confirmed that this compound specifically targets the enzymatic function of LOXL2/LOXL3 without affecting their protein expression levels. The inhibitor's selectivity was validated against related amine oxidases, including semicarbazide-sensitive amine oxidase (SSAO/VAP1), diamine oxidase (DAO), and monoamine oxidases A and B (MAO-A and MAO-B), demonstrating minimal off-target activity. Additionally, this compound was evaluated in a broad panel of macromolecular targets (Eurofins CEREP Panlabs, 68 assays) at a test concentration of 10 µM, confirming its clean off-target profile and supporting its development as a specific therapeutic agent [1] [2].

In Vivo Efficacy in Disease Models

This compound has demonstrated significant therapeutic efficacy across multiple animal models of fibrosis, showcasing its potential as a broad-spectrum anti-fibrotic agent:

  • Liver Fibrosis Models: In both carbon tetrachloride (CCl₄)-induced and streptozotocin/high fat diet-induced liver fibrosis models in rodents, this compound administration resulted in significant reduction of disease severity and improved liver function. Treatment led to diminished collagen content and collagen cross-links, as quantified through hydroxyproline analysis and mass spectrometry-based crosslink measurement. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, markers of hepatic damage, were significantly improved in treated animals compared to controls [1] [2].

  • Myocardial Infarction Model: In a myocardial infarction model, this compound treatment improved cardiac output and reduced fibrosis, demonstrating the therapeutic potential of LOXL2/LOXL3 inhibition in cardiac remodeling. The inhibitor reduced excessive collagen deposition in the myocardium, leading to improved ventricular function and potentially preventing the transition to heart failure [1].

Table 2: Summary of In Vivo Efficacy Results for this compound

Disease Model Species Dosing Regimen Key Outcomes
CCl₄-Induced Liver Fibrosis Rat 3 mg/kg or 10 mg/kg once daily; 10 mg/kg three times weekly Reduced collagen content, decreased cross-links, improved ALT/AST
Streptozotocin/High Fat Diet Liver Fibrosis Rat Once daily dosing Diminished disease severity, improved liver function
Myocardial Infarction Rat 5 mg/kg Improved cardiac output, reduced myocardial fibrosis

The following diagram illustrates the experimental workflow for evaluating this compound efficacy in animal models of fibrosis:

G Start Fibrosis Model Induction (CCl₄, Strepzotocin/HFD, MI) Treatment This compound Administration (Oral gavage, various dosing regimens) Start->Treatment After disease establishment Analysis Tissue Collection & Analysis Treatment->Analysis Following treatment period Histology Histological Assessment (Sirius Red, Immunostaining) Analysis->Histology Biochemical Biochemical Analysis (Hydroxyproline, Crosslinks) Analysis->Biochemical Functional Functional Assessment (ALT/AST, Cardiac Output) Analysis->Functional Results Therapeutic Outcomes Histology->Results Collagen deposition area quantification Biochemical->Results Crosslink content reduction Functional->Results Organ function improvement

Figure 2: In Vivo Efficacy Assessment Workflow. Schematic representation of the experimental design for evaluating this compound in animal models of fibrosis. Following model induction, animals receive this compound via specified dosing regimens. Tissues are subsequently collected for comprehensive analysis including histological assessment, biochemical quantification of collagen content and cross-links, and functional evaluation of organ performance.

Detailed Research Protocols

In Vitro Collagen Cross-Linking Assay

Purpose: To evaluate the inhibitory effect of this compound on LOXL2-mediated collagen cross-linking in a controlled in vitro system [2].

Materials:

  • Rat tail collagen type I (3 mg/mL)
  • Recombinant human LOXL2 (rhLOXL2)
  • Sodium borate buffer (50 mM, pH 8.2)
  • This compound (prepared in appropriate vehicle)
  • Amplex Red reaction mixture (for hydrogen peroxide detection)

Procedure:

  • Prepare collagen solution by combining 200 μL of 3 mg/mL collagen with 800 μL of borate buffer.
  • Add 20 nM of rhLOXL2 to the collagen mixture.
  • Introduce this compound at desired concentrations (e.g., 200 nM for complete inhibition).
  • Include appropriate controls: collagen alone (negative control), collagen with LOXL2 (positive control), and collagen with LOXL2 plus BAPN (pan-LOX inhibitor reference).
  • Incubate the reaction mixture at 37°C for 5 days, replenishing enzyme and inhibitor daily.
  • On day 7, extract crosslinks for analysis.
  • Quantify crosslink formation using UHPLC-ESI-MS/MS analysis following acid hydrolysis and solid phase extraction.

Analysis: Calculate the percentage inhibition relative to positive controls by comparing crosslink levels (DHLNL, HLNL, PYD, DPD) in treated versus untreated samples.

In Vivo Liver Fibrosis Model Protocol

Purpose: To assess the anti-fibrotic efficacy of this compound in carbon tetrachloride (CCl₄)-induced liver fibrosis in rats [2].

Animals: Sprague Dawley rats (appropriate sample size with control groups).

Fibrosis Induction:

  • Administer 0.25 μL/g CCl₄ in olive oil solution orally, starting from day 0, three times per week for 6 weeks.

Treatment Protocol:

  • Begin this compound administration after 3 weeks of CCl₄ induction.
  • Continue treatment throughout the remainder of the study.
  • Implement dosing regimens:
    • Low dose: 3 mg/kg once daily
    • High dose: 10 mg/kg once daily
    • Intermittent dose: 10 mg/kg three times per week
  • Administer vehicle to control groups.
  • Sacrifice animals 48 hours after the last CCl₄ administration.

Sample Collection and Analysis:

  • Collect blood plasma for ALT and AST level assessment.
  • Fix one liver lobe in 10% formalin for Sirius Red staining and percentage coverage area measurement.
  • Snap-freeze remaining liver tissue for:
    • Protein quantification (commercial kit)
    • Hydroxyproline analysis (estimates collagen content)
    • Collagen crosslinking analysis (UHPLC-ESI-MS/MS)

Statistical Analysis: Compare treated groups versus controls using appropriate statistical tests with significance set at p < 0.05.

Research Implications and Future Directions

The development of this compound represents a significant advancement in the field of anti-fibrotic therapy, particularly through its specific targeting of the LOXL2 and LOXL3 enzymatic activities. The compelling preclinical data across multiple organ systems suggests that dual LOXL2/LOXL3 inhibition may offer therapeutic benefits in a wide range of fibrotic diseases, including hepatic, cardiac, and potentially pulmonary, renal, and dermal fibrosis. The consistent demonstration of reduced collagen cross-linking and improved organ function underscores the importance of targeting the matrix stiffness component of fibrosis, which has been largely unaddressed by current therapeutic approaches [1] [2].

Future research directions should focus on several key areas. First, combination therapy approaches should be explored, particularly pairing this compound with agents that target inflammatory pathways or other aspects of fibrogenesis. Second, the translational potential of these findings needs validation in additional disease models that more closely mimic human fibrotic conditions. Third, investigation into the potential applications in cancer may be warranted given the established role of LOXL2 in tumor progression and metastasis. Finally, comprehensive toxicological profiling and pharmacokinetic optimization will be essential to advance this promising therapeutic approach toward clinical development [1] [3] [4].

Conclusion

This compound emerges as a promising therapeutic candidate for the treatment of fibrotic diseases through its specific inhibition of LOXL2 and LOXL3 enzymatic activities. The comprehensive preclinical data demonstrates its efficacy in reducing collagen cross-linking and ameliorating fibrosis in multiple organ systems, including liver and heart. The detailed protocols provided herein will enable researchers to further investigate the potential of this compound and explore its applications in various fibrotic conditions. As research progresses, this compound and related compounds may offer new hope for patients suffering from debilitating fibrotic diseases where current treatment options remain limited.

References

Experimental Workflow for Collagen Analysis in Tissue

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines the key steps involved in preparing and analyzing tissue samples to evaluate the anti-fibrotic effects of PXS-5153A, from initial processing to final data interpretation [1].

workflow Start Start: Tissue Sample Step1 1. Freeze-drying and Weighing Start->Step1 Step2 2. Chemical Reduction (NaBH₄) Step1->Step2 Step3 3. Acid Hydrolysis (6M HCl, 100°C, 24h) Step2->Step3 Step4 4. Solid Phase Extraction (Automated System) Step3->Step4 Step5 5. UHPLC-ESI-MS/MS Analysis Step4->Step5 Step6 6. Data Acquisition: Hydroxyproline, DHLNL, HLNL, PYD, DPD Step5->Step6 End End: Data Interpretation Step6->End

Detailed Methodologies for Key Experiments

The protocols for the core analytical assays used to validate this compound's effects are described in the following tables.

Hydroxyproline and Collagen Crosslink Analysis

This UHPLC-MS/MS method was used to quantify key biomarkers in tissue hydrolysates [1].

Protocol Aspect Detailed Specification
Purpose Quantify total collagen content (via hydroxyproline) and assess collagen crosslinking maturity in tissue samples [1].
Sample Preparation Freeze-dried tissue samples (~10 mg) were reduced with NaBH₄, followed by acid hydrolysis in 6 M HCl at 100°C for 24 hours [1].
Extraction & Analysis Hydrolysates were purified using an automated solid-phase extraction system (Gilson GX-271 ASPECA). Hydroxyproline and crosslinks were analyzed by UHPLC-ESI-MS/MS on a Thermo Dionex UHPLC coupled to a TSQ Endura triple quadrupole mass spectrometer [1].
Key Analytes Hydroxyproline, DHLNL, HLNL, Pyridinoline (PYD), Deoxypyridinoline (DPD) [1].
In Vitro LOXL2 Enzymatic Activity and Collagen Crosslinking Assay

These in vitro assays were critical for demonstrating the direct mechanism of action of this compound [1].

Protocol Aspect Detailed Specification
Purpose Assess the inhibitor's ability to block LOXL2 enzymatic activity and prevent collagen crosslinking in a controlled system [1].
Collagen Oxidation Assay Based on Amplex Red detection of H₂O₂ release. Recombinant human LOXL2 (rhLOXL2) was incubated with collagen and this compound. Fluorescence was measured kinetically, and the slope was calculated between 20- and 40-minute time points [1].
In Vitro Crosslinking Assay A solution of 3 mg/mL rat tail collagen (Type I) was incubated with 20 nM rhLOXL2 in 50 mM sodium borate buffer (pH 8.2) at 37°C. Enzyme and inhibitor were replenished daily for 5 days, and crosslinks were extracted on day 7 for analysis [1].
Supporting Commercial Assay for Total Protein
Protocol Aspect Detailed Specification
Assay Name QuickZyme Total Protein Assay [2].
Purpose Determine total protein in acid hydrolysates to serve as a reference for normalizing collagen and hydroxyproline data [2].
Principle Colorimetric assay based on the reaction of genipin with free amino acids (except proline and hydroxyproline), producing a blue color measured at 570 nm [2].
Sample Compatibility Acid hydrolysates of fresh, frozen, fixed, and paraffin-embedded tissues. Allows direct use of the same hydrolysate prepared for hydroxyproline analysis [2].

Key Quantitative Findings from Preclinical Models

The efficacy of this compound was demonstrated in several animal models of fibrosis. The table below summarizes key quantitative outcomes.

Model Treatment Key Results Related to Hydroxyproline & Crosslinks Functional Outcome
CCl₄-Induced Rat Liver Fibrosis [1] This compound (3 or 10 mg/kg, oral, after 3 weeks of CCl₄) Diminished collagen content and reduced collagen crosslinks [1]. Improved liver function (reduced plasma ALT & AST) [1].
Myocardial Infarction [1] This compound Not specified in the provided excerpt. Improved cardiac output [1].
Streptozotocin/High Fat Diet-Induced Liver Fibrosis [1] This compound Not specified in the provided excerpt. Improved liver function [1].

Essential Technical Considerations

When implementing these protocols, please note:

  • Analyte Specificity: The UHPLC-MS/MS method allows for the specific separation and quantification of different types of collagen crosslinks (immature vs. mature), which is crucial for understanding the stage and reversibility of fibrosis [1] [3].
  • Sample Integrity: The acid hydrolysis step (6M HCl, 100°C, 24h) is critical for breaking down collagen into its constituent amino acids for accurate hydroxyproline measurement [1] [4].
  • Data Normalization: Using a total protein assay on the same acid hydrolysate provides a reliable internal reference, helping to account for variations in sample size and tissue cellularity [2].

References

Application Notes: PXS-5153A as a Potent LOXL2/3 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction PXS-5153A is a novel, fast-acting, small-molecule inhibitor that selectively targets the enzymatic activities of Lysyl Oxidase Like 2 and 3 (LOXL2/LOXL3) [1]. These enzymes are copper-dependent amine oxidases that play a crucial role in the formation of covalent cross-links in collagen and elastin within the extracellular matrix (ECM) [1] [2]. Excessive cross-linking driven by LOXL2 is a key driver of tissue stiffening in fibrotic diseases and cancer progression [1]. This compound serves as a critical research tool for interrogating the specific enzymatic functions of LOXL2/LOXL3 in ECM remodeling.

Key Characteristics and In Vitro Pharmacological Profile The table below summarizes the core in vitro properties of this compound [1] [3]:

Property Detail
Primary Target Dual inhibitor of LOXL2 and LOXL3 [1]
Reported IC₅₀ (LOXL2) < 40 nM (across all mammalian species tested) [3]
Reported IC₅₀ (LOXL3) 63 nM (human) [3]
Selectivity >40-fold selective for LOXL2 over LOX and LOXL1; >700-fold selective over other related amine oxidases (e.g., MAO-A/B) [1] [3]
Onset of Action Enzymatic activity almost entirely blocked within 15 minutes [1] [3]

Detailed Experimental Protocols

The following sections describe the key in vitro assays used to characterize this compound, based on methods from the scientific literature [1].

Fluorometric LOXL2 Enzymatic Activity Assay

This assay directly measures the inhibition of LOXL2 enzyme activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the lysyl oxidase reaction.

  • Principle: The enzymatic activity is measured using an Amplex Red oxidation assay. LOXL2 catalyzes the oxidative deamination of lysine residues, generating H₂O₂. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ to produce highly fluorescent resorufin [1].
  • Workflow:
    • Reaction Setup: Combine recombinant human LOXL2 (rhLOXL2) with a substrate (e.g., a collagen source or a defined amine) in a borate buffer (e.g., pH 8.2).
    • Inhibitor Addition: Incubate the enzyme with or without this compound (e.g., at various concentrations for dose-response curves) and the Amplex Red/HRP mixture.
    • Detection: Monitor the increase in fluorescence (Ex/Em ~570/585 nm) kinetically over 20-60 minutes.
    • Data Analysis: Calculate the slope of the fluorescence curve during the linear phase (e.g., between 20-40 minutes). The percentage inhibition is determined by comparing the initial reaction rates in the presence and absence of the inhibitor [1].

This assay can be adapted to use purified collagen as a direct physiological substrate for LOXL2, as described in the search results [1].

In Vitro Collagen Cross-linking Assay

This functional assay assesses the ability of this compound to prevent the formation of covalent collagen cross-links catalyzed by LOXL2.

  • Principle: Incubate purified collagen with active LOXL2 enzyme over several days. LOXL2 initiates cross-linking by oxidizing lysine residues on collagen, leading to the formation of stable intermolecular bonds. The extent of cross-linking is quantified by analyzing specific collagen cross-link molecules [1].
  • Workflow:
    • Cross-linking Reaction: Mix 200 µL of type I collagen solution (e.g., 3 mg/mL from rat tail) with 800 µL of 50 mmol/L sodium borate buffer (pH 8.2).
    • Enzyme/Inhibitor Addition: Add 20 nmol/L of rhLOXL2 with or without this compound (e.g., 200 nmol/L). Include controls with no enzyme and no inhibitor.
    • Long-term Incubation: Incubate the reaction at 37°C for several days (e.g., 5-7 days). To maintain enzymatic activity, the reaction may be supplemented with fresh LOXL2 and inhibitor daily [1].
    • Cross-link Extraction and Analysis:
      • Reduction: The freeze-dried collagen samples are reduced with sodium borohydride (NaBH₄) to stabilize the cross-links.
      • Acid Hydrolysis: The pellet is hydrolyzed in 6 mol/L HCl at 100°C for 24 hours.
      • Quantification: The hydrolysate is analyzed using UHPLC-ESI-MS/MS to quantify specific immature (e.g., DHLNL, HLNL) and mature (e.g., PYD, DPD) cross-links. Hydroxyproline (HYP) content is also measured to normalize for total collagen content [1].

Key Experimental Findings

The application of the above protocols has demonstrated the efficacy of this compound, as summarized below:

Assay Type Key Finding with this compound
Collagen Oxidation Assay Dose-dependently reduced LOXL2-mediated collagen oxidation [1].
In Vitro Cross-linking Assay Treatment with 200 nM this compound impeded the formation of both immature (DHLNL) and mature (PYD) collagen cross-links over a 7-day period [1].

Mechanism of Action and Workflow Visualization

The diagram below illustrates the mechanism of LOXL2 and the inhibitory action of this compound within the experimental workflow.

G cluster_workflow LOXL2 Catalytic Cycle & this compound Inhibition cluster_assay In Vitro Assay Detection LOXL2 LOXL2 Allysine Residue Allysine Residue LOXL2->Allysine Residue  H₂O₂ Produced H2O2 H2O2 LOXL2->H2O2  By-product   Collagen Collagen Crosslinks Crosslinks PXS PXS PXS->LOXL2  Inhibits Lysine Residue Lysine Residue Lysine Residue->LOXL2  Oxidation Allysine Residue->Crosslinks  Spontaneous Reaction AmplexRed AmplexRed H2O2->AmplexRed  HRP Resorufin Resorufin AmplexRed->Resorufin  Fluorescence

Conclusion

This compound is a potent and selective research-grade inhibitor for dissecting the role of LOXL2/3 enzymatic activity in collagen cross-linking. The provided protocols for fluorometric activity assays and functional cross-linking assays offer robust methods to evaluate this inhibitor in vitro. The demonstrated ability of this compound to reduce collagen cross-links highlights its potential as a foundational tool for anti-fibrotic drug discovery research.

References

PXS-5153A pharmacokinetics studies Wistar rats

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

PXS-5153A is a novel, mechanism-based, fast-acting dual inhibitor of the lysyl oxidase-like 2 and 3 (LOXL2/LOXL3) enzymes. By inhibiting the enzymatic activity of LOXL2/LOXL3, this compound reduces collagen and elastin cross-linking, a key driver of tissue stiffening in fibrotic diseases. Preclinical studies demonstrate its efficacy in ameliorating fibrosis in models of liver, heart, and other organs [1] [2]. The following application note details the available pharmacokinetic data in rodent models and provides a standardized protocol for the assessment of this compound.

Pharmacokinetic Profile of this compound in Rats

The table below summarizes the key available data on the administration and basic pharmacokinetic properties of this compound in rats.

Parameter Details
Tested Species Wistar rats; Sprague Dawley rats [1]
Dose (Oral) 5 mg/kg (mice); 10 mg/kg (rats) [1]
Dosing Frequency Once daily or three times per week [1]
Plasma Analysis High-performance liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) [1]
Key Findings Orally bioavailable; demonstrated efficacy in reducing fibrosis in multiple organ models at tested doses [1].

It is important to note that while these studies confirm the in vivo efficacy and oral bioavailability of this compound, the searched literature does not provide a full set of fundamental pharmacokinetic parameters, such as maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), half-life (t~1/2~), clearance (CL), or volume of distribution (V~d~).

Experimental Protocol: Pharmacokinetic Study of this compound in Wistar Rats

This protocol is designed to characterize the pharmacokinetic profile of this compound after intravenous and oral administration in Wistar rats, based on standard practices and information from the search results [1] [3] [4].

Formulation and Dose Preparation
  • Compound: this compound (CAS No. 2125956-82-1) [5].
  • Vehicle: Prepare a solution or suspension in an appropriate vehicle such as saline with a low percentage of DMSO (e.g., 10%) or 0.5% carboxymethylcellulose (CMC) [3] [4].
  • Dose Concentration: Prepare a stock solution to administer a standard oral dose of 10 mg/kg [1]. For IV administration, a dose of 5 mg/kg can be used to establish absolute bioavailability.
Animal Handling and Administration
  • Animals: Male Wistar rats (250-300 g), housed under controlled conditions (12 h light/dark cycle) with ad libitum access to food and water [3].
  • Groups: Randomly assign animals to two main groups:
    • IV Group: Receive this compound via caudal (lateral tail) vein injection [3].
    • Oral (PO) Group: Receive this compound via oral gavage [1].
  • Fasting: Consider fasting animals for 12 hours prior to dosing (with free access to water) to standardize gastric contents, depending on study objectives.
Blood Sample Collection and Processing
  • Serial Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points. A suggested schedule is:
    • IV Group: Pre-dose, 5, 15, and 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
    • Oral Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
  • Collection Method: Serial sampling can be performed via a pre-implanted jugular vein cannula [4].
  • Sample Processing: Centrifuge blood samples immediately after collection (e.g., 6000× g for 10 min at 4°C) to obtain plasma. Store plasma samples at -80°C until analysis [3].
Bioanalytical Method: LC-MS/MS

The following method can be adapted based on laboratory equipment [1] [3].

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
  • Chromatography:
    • Column: Reverse-phase C18 column (e.g., 150 mm x 4.2 mm, 5 µm).
    • Mobile Phase: A) Milli-Q water, B) Acetonitrile. Use a gradient elution.
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 10 µL.
  • Detection: MS/MS with Electrospray Ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for this compound.
  • Sample Extraction: Precipitate plasma proteins by adding cold methanol (3:1 v/v) to the plasma sample, vortex, then centrifuge (10,000× g for 4 min). Inject the supernatant [3].
  • Validation: The method should be validated for selectivity, linearity, accuracy, precision, and recovery according to standard bioanalytical guidelines [3].
Data and Statistical Analysis
  • Non-Compartmental Analysis (NCA): Use software like Phoenix WinNonlin to calculate PK parameters [3].
  • Key Parameters:
    • AUC~0-t~, AUC~0-∞~: Area under the plasma concentration-time curve.
    • C~max~: Maximum observed plasma concentration.
    • T~max~: Time to reach C~max~.
    • t~1/2~: Apparent terminal half-life.
    • CL: Total body clearance (IV data).
    • V~d~: Apparent volume of distribution (IV data).
    • F: Absolute oral bioavailability, calculated as (AUC~PO~ × Dose~IV~) / (AUC~IV~ × Dose~PO~) × 100 [4].

The workflow for the entire study is outlined in the following diagram:

cluster_stage1 Pre-Study Phase cluster_stage2 In-Life Phase cluster_stage3 Bioanalytical Phase cluster_stage4 Data Analysis & Reporting A Formulate Test Compound B House and Acclimatize Wistar Rats A->B C Administer this compound (IV and Oral Routes) B->C D Collect Serial Blood Samples at Predetermined Time Points C->D E Centrifuge Samples to Collect Plasma D->E F Analyze Plasma Samples Using LC-MS/MS E->F G Perform Non-Compartmental Pharmacokinetic Analysis F->G H Calculate Key Parameters: AUC, Cmax, Tmax, t1/2, CL, Vd, F G->H

Critical Considerations for Researchers

  • Strain Specificity: Be aware that different substrains of Wistar rats (e.g., HsdHan:WIST vs. Crl:WI) may have genetic and physiological differences that could influence drug metabolism and pharmacokinetics [6].
  • Tissue Distribution: To fully understand the drug's efficacy in target organs (e.g., liver, heart), a separate tissue distribution study is recommended. Animals are sacrificed at various time points, and organs are homogenized and analyzed for drug concentration [3].
  • Target Engagement: Correlate PK data with pharmacodynamic (PD) markers of efficacy. For this compound, this includes measuring the reduction of specific collagen cross-links (e.g., DHLNL, PYD) in the target tissue [1] [7]. The relationship between PK, target engagement, and efficacy can be conceptualized as follows:

PK Pharmacokinetics (PK) Plasma & Tissue Drug Levels TE Target Engagement LOXL2/3 Enzyme Inhibition PK->TE Drug Exposure at Target Site PD Pharmacodynamics (PD) Reduced Collagen Cross-links TE->PD Inhibition of Enzymatic Function EFF Therapeutic Efficacy Amelioration of Fibrosis PD->EFF Normalization of ECM

Conclusion

This compound represents a promising therapeutic approach for treating fibrotic diseases by specifically inhibiting LOXL2/3-mediated collagen cross-linking. The provided protocol offers a robust framework for determining its complete pharmacokinetic profile in Wistar rats. Generating this detailed data is crucial for understanding the compound's in vivo performance, guiding dose selection for future preclinical and clinical studies, and strengthening the development pathway for this anti-fibrotic agent.

References

PXS-5153A stability and storage recommendations

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Recommendations

Proper storage and handling are critical for maintaining the stability and efficacy of PXS-5153A monohydrochloride. The following table summarizes the key recommendations [1] [2]:

Aspect Recommendation
Long-Term Storage -20°C for 3 years (powder); -80°C for 1 year (in solvent) [2].
Short-Term Storage 4°C, sealed storage, away from moisture [1].
Reconstitution Soluble in DMSO (250 mg/mL, ~569.54 mM). Sonication and warming to 60°C is recommended [1] [2].
Solution Stability Aliquot to avoid repeated freeze-thaw cycles. Solutions are hygroscopic; use newly opened DMSO [1].

Quantitative Data Summary

The table below consolidates the key quantitative data for this compound monohydrochloride for easy reference [1] [3] [2]:

Parameter Value / Description
Molecular Weight 438.95 g/mol [1]
IC50 (LOXL2) < 40 nM (across all mammalian species) [1] [3] [2]
IC50 (human LOXL3) 63 nM [1] [3] [2]
Selectivity >40-fold selective for LOXL2 over LOX and LOXL1; >700-fold selective over other related amine oxidases [1] [2].
Time to Inhibition Enzymatic activity almost entirely blocked within 15 minutes [1] [2].

Experimental Protocols

Here are methodologies for key experiments involving this compound, as cited in the literature.

In Vitro Crosslinking Assay [3]

This protocol is used to assess the inhibitor's effect on LOXL2-mediated collagen crosslinking.

  • Procedure:
    • Combine 200 µL of 3 mg/mL collagen (rat tail, type I) with 800 µL of 50 mmol/L sodium borate buffer (pH 8.2).
    • Add 20 nmol/L of recombinant human LOXL2 (rhLOXL2) with or without the inhibitor (e.g., this compound at 200 nmol/L).
    • Incubate the mixture at 37°C.
    • Replenish the enzyme and inhibitor daily for 5 days.
    • On day 7, extract the crosslinks for analysis.
In Vivo Dosing in a Liver Fibrosis Model [3]

This describes a therapeutic intervention model in rats.

  • Procedure:
    • Induce liver fibrosis in Sprague Dawley rats by oral administration of CCl4 in olive oil, 3 times per week for 6 weeks.
    • After 3 weeks of CCl4 administration, begin therapeutic treatment with this compound.
    • Administer this compound by oral gavage once daily at doses of 3 mg/kg (low) or 10 mg/kg (high), or at 10 mg/kg three times a week.
    • Continue dosing throughout the remainder of the 6-week study.
    • Assess endpoints such as plasma ALT/AST levels, Sirius red staining of liver tissue, and hydroxyproline/crosslink analysis.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound and a general workflow for its use in an in vitro crosslinking assay.

G A Chronic Tissue Damage B Fibrosis Progression A->B C Excessive Collagen Deposition B->C D LOXL2/LOXL3 Enzyme C->D E Collagen Cross-Linking D->E F Tissue Stiffening & Scarring E->F G This compound Administration H Inhibition of LOXL2/LOXL3 G->H H->E I Reduced Collagen Crosslinks H->I J Ameliorated Fibrosis I->J

G A Prepare Collagen Solution B Add Recombinant Human LOXL2 A->B C Add this compound or Vehicle B->C D Daily Replenishment (Enzyme & Inhibitor) C->D E Incubate at 37°C for 7 Days D->E F Extract & Analyze Crosslinks E->F

Frequently Asked Questions (FAQs)

Q1: What is the highest concentration stock solution I can prepare, and how should I do it?

  • The solubility in DMSO is at least 250 mg/mL (approximately 569.54 mM) [2]. To achieve this concentration, it is recommended to use sonication and warming to 60°C [1]. Always use newly opened, anhydrous DMSO to prevent moisture absorption, which can affect solubility and compound stability.

Q2: How should I store working solutions, and what is their stability?

  • For in vivo formulations, it is recommended to prepare the working solution freshly and use it on the same day [1]. If you must store a solution, aliquot it and store it at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container to prevent moisture uptake [1]. Avoid repeated freeze-thaw cycles.

Q3: Has this compound been tested for off-target activity?

  • Yes, available data indicates that this compound was tested in a panel of 30 different targets in a "Hit Profiling Screen," and it demonstrated high selectivity, being over 700-fold selective against other related amine oxidases [1] [3]. However, for your specific research context, consulting the full data sheet or conducting relevant assays is always good practice.

References

PXS-5153A solubility issues DMSO sonication protocol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Storage Information

The table below consolidates the essential quantitative data for handling PXS-5153A monohydrochloride in the laboratory.

Parameter Specification / Value
Recommended Solvent DMSO [1]
Solubility in DMSO 125 mg/mL (284.77 mM) [1]
Stock Solution Concentration 20.8 mg/mL (for in vivo working solution preparation) [1]
Preparation Aids Ultrasonic vibration, warming, heat to 60°C [1]
Storage Temperature -80°C (6 months); -20°C (1 month) [1]
Storage Condition Sealed storage, away from moisture [1]

Step-by-Step Preparation Protocol

For preparing a 1 mL in vivo dosing solution via Protocol 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [1]:

  • Prepare Stock Solution: Dissolve this compound monohydrochloride in DMSO to a final concentration of 20.8 mg/mL. This is your clarified DMSO stock solution [1].
  • Mix with PEG 300: Add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix these thoroughly until the solution is uniform [1].
  • Add Surfactant: Introduce 50 µL of Tween-80 to the mixture and mix evenly to ensure complete dissolution [1].
  • Dilute to Final Volume: Add 450 µL of Saline (0.9% sodium chloride in ddH₂O) to adjust the total volume to 1 mL [1].
  • Use Fresh: This working solution is recommended to be prepared freshly and used on the same day for in vivo experiments [1].

This workflow can be visualized as follows:

workflow DMSO Stock Solution DMSO Stock Solution Mix with PEG300 Mix with PEG300 DMSO Stock Solution->Mix with PEG300 Add Tween-80 Add Tween-80 Mix with PEG300->Add Tween-80 Dilute with Saline Dilute with Saline Add Tween-80->Dilute with Saline Final Dosing Solution Final Dosing Solution Dilute with Saline->Final Dosing Solution

Frequently Asked Questions

  • What if the compound does not dissolve completely in DMSO? The official handling instructions specify that sonication and warming to 60°C should be used to aid dissolution [1]. Always ensure the container is sealed to prevent moisture absorption.

  • Are there alternative formulation methods? Yes, other in vivo protocols are available. For instance, you can prepare a solution using 10% DMSO and 90% Corn Oil, which also yields a clear solution at ≥ 2.08 mg/mL [1].

  • What is the biological relevance of this compound? this compound is a potent, selective, and orally active dual inhibitor of the enzymes LOXL2 and LOXL3. It functions by reducing collagen crosslinks and has been shown to ameliorate fibrosis in models of liver disease and improve cardiac output after myocardial infarction [2] [3].

Troubleshooting Guide

The flowchart below outlines a systematic approach to address common preparation issues:

troubleshooting Issue: Poor Solubility Issue: Poor Solubility Apply Sonication & Heat Apply Sonication & Heat Issue: Poor Solubility->Apply Sonication & Heat Check for Precipitate Check for Precipitate Apply Sonication & Heat->Check for Precipitate Is solution clear? Is solution clear? Check for Precipitate->Is solution clear? Proceed with Experiment Proceed with Experiment Is solution clear?->Proceed with Experiment Yes Verify Storage Conditions Verify Storage Conditions Is solution clear?->Verify Storage Conditions No Use Fresh DMSO Use Fresh DMSO Verify Storage Conditions->Use Fresh DMSO Reconstitute from Fresh Aliquot Reconstitute from Fresh Aliquot Use Fresh DMSO->Reconstitute from Fresh Aliquot

References

optimizing PXS-5153A concentration for crosslinking assays

Author: Smolecule Technical Support Team. Date: February 2026

PXS-5153A Quantitative Data Summary

The table below summarizes the key experimental concentrations and doses of this compound from the foundational study [1].

Application / Assay System This compound Concentration/Dose Key Outcome
In Vitro LOXL2 Inhibition Recombinant human LOXL2 Dose-dependent (specific IC50 not provided) Reduced collagen oxidation.
In Vitro Collagen Crosslinking Collagen + rhLOXL2 200 nM Reduced formation of collagen crosslinks.
In Vivo Liver Fibrosis Rat (CCl4-induced) 3 mg/kg (low) & 10 mg/kg (high), once daily orally Reduced disease severity, improved liver function, diminished collagen content and crosslinks.
In Vivo Liver Fibrosis Rat (CCl4-induced) 10 mg/kg, three times per week orally Reduced disease severity, improved liver function, diminished collagen content and crosslinks.
In Vivo Cardiac Output Mouse (Myocardial Infarction) 5 mg/kg (route not specified) Improved cardiac output.

Detailed Experimental Protocols

Here are the methodologies for key experiments involving this compound, as described in the research [1].

Fluorometric Enzymatic Activity Assay
  • Purpose: To measure the inhibition of lysyl oxidase family members by this compound.
  • Method: The enzymatic activity is measured based on the detection of hydrogen peroxide, a byproduct of the lysyl oxidase reaction. An Amplex-Red oxidation assay is used for detection. The assay can be used to determine the half-maximal inhibitory concentration (IC50) of this compound for LOXL2, LOXL3, and other LOX family members [1].
In Vitro Collagen Oxidation Assay
  • Purpose: To assess the ability of this compound to inhibit LOXL2-mediated direct oxidation of collagen.
  • Method:
    • Collagen is combined with recombinant human LOXL2 (rhLOXL2).
    • This compound or a control inhibitor (like BAPN) is added.
    • The release of hydrogen peroxide is measured using the Amplex reaction mixture.
    • The slope of the kinetic curves in the linear phase (between 20 and 40 minutes) is calculated to determine the rate of oxidation [1].
In Vitro Collagen Crosslinking Assay
  • Purpose: To evaluate the effect of this compound on the formation of covalent collagen crosslinks over time.
  • Method:
    • A collagen solution is combined with a borate buffer and rhLOXL2.
    • This compound is added to the test sample.
    • The enzyme and inhibitor are replenished daily to maintain activity over a 5-day incubation period at 37°C.
    • On day 7, the crosslinks are extracted and analyzed [1].
Analysis of Collagen Crosslinks
  • Purpose: To quantitatively measure hydroxyproline content and specific collagen crosslinks in tissue samples.
  • Method:
    • Freeze-dried tissue samples are reduced with sodium borohydride (NaBH4).
    • The pellet undergoes acid hydrolysis in 6M HCl at 100°C for 24 hours.
    • Hydroxyproline and crosslinks are extracted from the hydrolysate using an automated solid-phase extraction system.
    • The extracted analytes are analyzed by UHPLC-ESI-MS/MS (Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) [1].

Workflow for Assay Optimization and Analysis

The following diagram illustrates a generalized workflow for optimizing crosslinking assays and analyzing results, integrating the described protocols.

G start Start: Assay Optimization step1 Enzymatic Activity Assay (Amplex-Red/H2O2 detection) start->step1 Determine IC₅₀ step2 In Vitro Collagen Oxidation (Confirm target engagement) step1->step2 Establish effective concentration range step3 In Vitro Crosslinking Assay (Multi-day incubation) step2->step3 Test in complex system step4 Crosslink Analysis (UHPLC-ESI-MS/MS) step3->step4 Extract & quantify crosslinks (DHLNL, PYD) step5 In Vivo Validation (e.g., Fibrosis Models) step4->step5 Translate to animal model end Data Interpretation & Dose Finalization step5->end Correlate biochemical & physiological effects

Key Considerations for Your Technical Center

While direct troubleshooting content for this compound is unavailable, here are critical factors to consider based on the research context.

  • Concentration is Context-Dependent: The effective concentration varies significantly between simple enzymatic assays, complex in vitro crosslinking systems, and in vivo models. The 200 nM used in the in vitro crosslinking assay is a key reference point [1].
  • Off-Target Activity: The original research screened this compound against 30 different off-targets. It is crucial to confirm the selectivity of your batch in relevant assay systems to rule out non-specific effects [1].
  • Stability and Replenishment: For long-term in vitro crosslinking assays, the protocol involved daily replenishment of both the enzyme and the inhibitor. This is critical for maintaining inhibition over the multi-day incubation period [1].
  • Advanced Quantification: The gold-standard method for confirming the biochemical efficacy of this compound is the precise quantification of specific collagen crosslinks (like DHLNL and PYD) using UHPLC-ESI-MS/MS [1].

References

PXS-5153A selectivity over LOX and LOXL1

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of PXS-5153A

The core quantitative data on the enzymatic inhibition and selectivity of this compound is summarized in the table below.

Target Enzyme IC₅₀ Value Selectivity over LOX/LOXL1
LOXL2 (all mammalian species) < 40 nM [1] [2] > 40-fold selective over both LOX and LOXL1 [1] [2].
LOXL3 (human) 63 nM [1] [2]

| Related Amine Oxidases (e.g., MAO-A, MAO-B, SSAO/VAP1, DAO) | Not specified | > 700-fold selective [1]. |

This selectivity profile is crucial as it suggests a reduced risk of off-target effects in pre-clinical models, making this compound a valuable tool for specifically dissecting the enzymatic roles of LOXL2 and LOXL3 in fibrosis [1].

Experimental Guide: Verifying Selectivity

For researchers aiming to validate this selectivity in their own systems, the following core methodologies can be employed.

Fluorometric Enzymatic Activity Assay

This is the primary method used to determine the IC₅₀ values.

  • Principle: The assay detects hydrogen peroxide (H₂O₂), a byproduct of the lysyl oxidase enzymatic reaction, using an Amplex Red oxidation assay [1].
  • Procedure:
    • Incubate the recombinant enzyme (e.g., rhLOXL2, rhLOXL3, LOX, LOXL1) with its substrate.
    • Add this compound at varying concentrations.
    • Add the Amplex Red reaction mixture.
    • Measure the fluorescence kinetically (excitation/emission ~545/590 nm).
    • Calculate enzyme activity based on the slope of the kinetic curve in the linear phase (typically between 20-40 minutes) [1].
  • Key Application: This assay can be used for high-throughput screening of inhibitor potency and selectivity against the entire lysyl oxidase family and other related amine oxidases [1].
Functional Assessment: Collagen Crosslinking Assay

This assay moves beyond pure enzyme activity to demonstrate the functional consequence of LOXL2/3 inhibition on a key physiological substrate.

  • Principle: Recombinant human LOXL2 (rhLOXL2) is incubated with collagen to induce oxidation and crosslinking, which can be measured directly [1].
  • Procedure:
    • Combine collagen (e.g., rat tail, type I) with rhLOXL2 in a borate buffer (pH 8.2).
    • Add this compound at the desired concentration (e.g., 200 nM).
    • To mimic prolonged exposure, the enzyme and inhibitor can be replenished daily over 5-7 days.
    • Quantify the resulting collagen crosslinks (both immature and mature) using UHPLC-ESI-MS/MS after sample reduction and acid hydrolysis [1].
  • Troubleshooting Tip: If crosslinking is inefficient, ensure the pH is optimal (8.2) for lysyl oxidase activity and consider the purity and activity of the collagen substrate.

Frequently Asked Questions

Q1: What is the evidence that this compound's anti-fibrotic effects are due to enzymatic inhibition and not off-target effects? The high selectivity demonstrated in the fluorometric assays makes off-target effects on other amine oxidases unlikely. The most direct evidence comes from the collagen crosslinking assay, which shows that this compound dose-dependently reduces LOXL2-mediated collagen oxidation and the subsequent formation of both immature and mature collagen crosslinks in vitro. This confirms that its mechanism of action is directly tied to inhibiting the primary enzymatic function of LOXL2/3 [1].

Q2: Has the selectivity of this compound been confirmed in cell-based or in vivo models? Yes. In a carbon tetrachloride (CCl₄)-induced rat model of liver fibrosis, therapeutic treatment with this compound significantly reduced the formation of specific immature (DHLNL) and mature collagen crosslinks. This reduction was accompanied by a decrease in total collagen content (hydroxyproline) and fibrillar collagen (Sirius Red staining), leading to improved liver function. These effects are consistent with the specific inhibition of LOXL2/3 enzymatic activity in vivo [1].

Q3: What is the current clinical status of this compound? According to recent literature, this compound is in Phase I clinical trials for the treatment of NASH (non-alcoholic steatohepatitis) fibrosis [3].

Experimental Workflow Diagram

The diagram below visualizes the key experimental steps for confirming the activity and selectivity of this compound.

G cluster_1 In Vitro Characterization cluster_2 In Vivo Validation A Enzymatic Assay A1 < 40 nM (LOXL2) 63 nM (LOXL3) A->A1 IC₅₀ B Functional Assay B1 Reduced Collagen Crosslinks B->B1 Result C Off-Target Screening C1 > 700-fold Selective C->C1 Result D Fibrosis Model (e.g., CCl₄ in rats) D1 Outcome Analysis D->D1 Therapeutic This compound D2 Improved Organ Function & Reduced Crosslinks D1->D2 Shows

This diagram outlines the logical flow from initial in vitro characterization to in vivo validation of this compound.

References

PXS-5153A off-target activity Hit Profiling Screen

Author: Smolecule Technical Support Team. Date: February 2026

Off-Target Activity & Selectivity Profile

PXS-5153A was specifically designed as a potent and selective dual inhibitor of LOXL2 and LOXL3 [1]. The key evidence for its selectivity comes from two main tests:

  • Hit Profiling Screen: this compound was tested in a panel of 30 different off-targets [1]. The study concluded that the inhibitor showed a clean profile against these targets, confirming its high selectivity [1].
  • Selectivity over Related Enzymes: The table below summarizes its potency and selectivity against other lysyl oxidase family members and related amine oxidases, based on reported half-maximal inhibitory concentration (IC50) values [1] [2].
Enzyme Target IC50 Value Selectivity Fold (vs. LOXL2)
LOXL2 (across mammalian species) < 40 nM (Base for comparison)
LOXL3 (Human) 63 nM Information not provided
LOX > 40-fold less potent > 40
LOXL1 > 40-fold less potent > 40
Other related amine oxidases (e.g., SSAO, DAO, MAO-A, MAO-B) > 700-fold less potent > 700

Experimental Protocol: Hit Profiling Screen

The methodology for the off-target assessment was as follows [1]:

  • Source: The "Hit Profiling Screen" was performed by Eurofins Cerep Panlabs Taiwan, Ltd [1].
  • Purpose: This screen is a standardized commercial service used in early drug discovery to identify potential interactions with a predefined panel of common pharmacological off-targets, such as receptors, enzymes, and ion channels.
  • Procedure: While the specific 30 targets in the panel are not listed in the available source, the assay likely involved incubating this compound with each individual off-target and measuring its ability to inhibit the target's standard activity. The clean profile indicates that at the tested concentration, this compound did not significantly affect any of these 30 off-targets.

Troubleshooting Guide for Selectivity Assessment

Researchers aiming to replicate or expand on this selectivity profile should consider the following:

  • Confirm Key Assay Conditions: For in-house enzymatic assays (like the Amplex Red-based assay for lysyl oxidases), ensure the use of appropriate positive controls (e.g., the pan-lysyL oxidase inhibitor BAPN) and validate the linear range of the assay for accurate IC50 determination [1].
  • Expand the Off-Target Panel: If necessary, consider customizing the off-target panel based on your specific research interests or structural motifs of the compound to further de-risk the development process.
  • Leverage Public Data: Use the available selectivity data [1] [2] as a benchmark for your experimental results.

Visual Summary of Selectivity

The following diagram summarizes the core selectivity relationships of this compound based on the available data.

G cluster_primary Primary Targets (High Potency) cluster_low_affinity Low Affinity Targets PXS5153A This compound LOXL2 LOXL2 IC₅₀ < 40 nM PXS5153A->LOXL2 LOXL3 LOXL3 IC₅₀ = 63 nM PXS5153A->LOXL3 LOX LOX / LOXL1 >40-fold selective PXS5153A->LOX OtherOxidases Other Amine Oxidases >700-fold selective PXS5153A->OtherOxidases HitProfile 30 Off-Targets in Hit Profile Screen (Clean Profile) PXS5153A->HitProfile

References

PXS-5153A Plasma Analysis: Established Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters for the plasma analysis of PXS-5153A as reported in foundational studies [1] [2] [3].

Analysis Parameter Reported Specification
Analytical Technique High-performance liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS)
Reported Sample Matrix Plasma (from Wistar rats and C57/BL6 mice)
Sample Preparation Details not explicitly stated in the available literature.
Chromatography Not specified (UHPLC system used, but exact conditions not provided)
Mass Spectrometer Triple quadrupole mass spectrometer (Thermo TSQ Endura)
Quantification Approach Not explicitly stated, but implied to be via a calibrated LC-MS/MS method.
Supporting Evidence Used for pharmacokinetic studies and analysis of hydroxyproline and collagen crosslinks in tissue.

Frequently Asked Questions & Troubleshooting

Here are answers to common questions based on the available data and general principles where specific data is lacking.

Q1: What is the typical workflow for analyzing this compound in plasma samples based on these studies? The general workflow used in the research is outlined below. Note that specifics on sample preparation are not provided in the available sources.

G A Animal Dosing (Oral or IV administration) B Plasma Collection (Time points per PK study design) A->B C Sample Preparation (Specific protocol not detailed in literature) B->C D LC-MS/MS Analysis (Triple quadrupole mass spectrometer) C->D E Data Acquisition & Quantification (Concentration vs. time profile) D->E

Q2: The methodology for sample preparation is missing from the literature. What should I do? This is a known gap. To address this:

  • Consult General Protocols: Refer to established sample preparation techniques for small molecule drug analysis from plasma. Protein precipitation (PPT) is a common starting point [4].
  • Optimize for Your Compound: Consider the properties of this compound (Molecular Weight: 475.41 [2] [3]). You may need to optimize and validate a protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) method for your specific laboratory conditions.
  • Justify Your Method: In your own documentation, clearly state and reference the sample preparation protocol you develop, as it is a critical step not available from the primary source.

Q3: How was the LC-MS/MS method validated in these studies, and what performance parameters should I monitor? The available publications do not describe the method validation details.

  • Assume Rigorous Validation: The use of the data in peer-reviewed research implies that a validated method was used, complying with standards for selectivity, sensitivity, linearity, accuracy, and precision.
  • For Your Work: You must perform a full method validation. Key parameters to monitor during your runs include:
    • Chromatography: Peak shape and retention time consistency.
    • Signal: Signal-to-noise ratio for sensitivity.
    • Accuracy/Precision: Quality control (QC) sample results.

References

PXS-5153A dosing frequency optimization in vivo

Author: Smolecule Technical Support Team. Date: February 2026

PXS-5153A Dosing Data from Preclinical Studies

The table below summarizes the key dosing parameters for this compound from published in vivo studies.

Disease Model Species Dose Dosing Frequency Route of Administration Key Efficacy Findings Citation
Liver Fibrosis (CCl4-induced) Sprague Dawley rats 3 mg/kg (low) & 10 mg/kg (high) Once daily Oral gavage Reduced collagen content, diminished crosslinks, improved liver function [1]
Liver Fibrosis (CCl4-induced) Sprague Dawley rats 10 mg/kg Three times a week Oral gavage Reduced disease severity and collagen crosslinks [1]
Non-alcoholic Steatohepatitis (NASH) C57/BL6 mice 10 mg/kg Once daily Oral Information limited in available excerpts [1]
Myocardial Infarction C57/BL6 mice 25 mg/kg Once daily (q.d.) Oral (p.o.) Improved cardiac output [1]

Mechanism of Action and Target Engagement

Understanding the mechanism of this compound is crucial for rational experimental design.

  • Target: this compound is a potent, selective, and fast-acting dual inhibitor of the enzymes Lysyl Oxidase Like 2 and 3 (LOXL2/LOXL3) [2] [3]. Its IC50 is <40 nM for LOXL2 and 63 nM for human LOXL3 [2].
  • Role of LOXL2/3: These enzymes initiate collagen cross-linking by oxidizing lysine residues on collagen side-chains. This leads to the formation of stable covalent crosslinks that increase tissue stiffness, a hallmark of fibrosis and tumor progression [4] [1] [5].
  • Inhibitor Mechanism: this compound is a mechanism-based inhibitor that forms a covalent complex within the active site of the enzyme, leading to sustained inhibition. This prolonged target engagement supports less frequent dosing schedules [1] [6].

The following diagram illustrates the mechanism of this compound and its cellular effects.

Dosing Frequency Optimization Guide

The optimal dosing frequency depends on the duration of target engagement, which can be influenced by the specific model and endpoint.

  • Once-Daily Dosing: This is a standard and effective regimen, as demonstrated in multiple models (liver fibrosis, NASH, myocardial infarction) [1]. It ensures consistent high levels of target coverage and is suitable for most pre-clinical efficacy studies.
  • Intermittent Dosing (e.g., 3 times/week): The rat liver fibrosis study provides direct evidence that a 10 mg/kg dose administered three times a week was effective in reducing collagen content and crosslinks [1]. This supports the concept that less frequent dosing can be sufficient, likely due to the compound's mechanism-based, long-lasting inhibition [6].
  • Optimization Strategy: To determine the minimal effective frequency for your model:
    • Start with a once-daily regimen to establish proof-of-concept efficacy.
    • In a follow-up study, test an intermittent dosing group (e.g., 10 mg/kg three times per week) alongside your standard daily dose.
    • Measure pharmacodynamic (PD) biomarkers such as collagen cross-links (e.g., DHLNL, PYD) [1] or other markers of fibrosis to confirm equivalent target inhibition between the different schedules.

Frequently Asked Questions (FAQs)

Q1: How do I measure successful target engagement of this compound in my in vivo model? The most direct method is to quantify specific collagen cross-links in the target tissue. As performed in the foundational study, you can analyze hydroxyproline (for total collagen content) and mature cross-links like deoxypyridinoline (DPD) and pyridinoline (PYD) using techniques such as UHPLC-ESI-MS/MS. A significant reduction in these cross-links in treated groups compared to the disease control group confirms target engagement [1].

Q2: Besides fibrosis, what other disease areas is this compound relevant for? While the provided data focuses on fibrosis, LOXL2 is heavily implicated in cancer progression and metastasis [4] [5]. The stiffened extracellular matrix (ECM) created by LOXL2 promotes tumor invasion and metastasis. Therefore, this compound is a compound of interest in oncology research, particularly in breast cancer and other solid tumors [4] [5].

Q3: What is a key consideration when moving from animal models to potential human trials? A critical factor is achieving sustained high levels of target engagement. Recent clinical work with a similar LOXL2 inhibitor, SNT-5382, demonstrated that a once-daily oral dosing regimen in humans achieved high and prolonged LOXL2 inhibition, which was well-tolerated [6]. This validates the feasibility of the once-daily dosing strategy used preclinically with this compound for translation to clinical studies.

References

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on PXS-5153A Efficacy

The table below summarizes the primary quantitative findings on how this compound reduces DHLNL and other fibrosis-related metrics across various experimental models.

Experimental Model Target/Effect Measured Result with this compound Treatment Citation
In Vitro: LOXL2-mediated collagen crosslinking Inhibition of LOXL2 enzymatic activity (IC₅₀) < 40 nM (all mammalian species) [1] [2]
In Vitro: LOXL2-mediated collagen crosslinking Inhibition of human LOXL3 enzymatic activity (IC₅₀) 63 nM [1] [2]
In Vitro: Human fibroblast "scar-in-a-jar" Reduction of DHLNL concentration Dose-dependent reduction [3]
In Vivo: Rat CCl₄-induced Liver Fibrosis Reduction of immature crosslinks (DHLNL) Significant reduction vs. CCl₄ control [3] [1]
In Vivo: Rat CCl₄-induced Liver Fibrosis Reduction of mature crosslinks (PYD) Significant reduction vs. CCl₄ control [3]
In Vivo: Rat CCl₄-induced Liver Fibrosis Reduction of total collagen (Hydroxyproline) Significant reduction vs. CCl₄ control [3] [1]
In Vivo: Mouse NASH model Improvement in liver function (ALT levels) Reduced plasma ALT levels [1]
In Vivo: Mouse Myocardial Infarction Improvement in cardiac output Improved cardiac function [3] [1]

Experimental Protocols for Key Assays

Here are the detailed methodologies for key experiments that demonstrate the effect of this compound on DHLNL and collagen crosslinking.

In Vitro Crosslinking Assay

This protocol details how to assess the direct inhibitory effect of this compound on LOXL2-mediated collagen crosslinking [3].

  • Reaction Setup: Combine 200 µL of 3 mg/mL collagen (e.g., rat tail, type I) with 800 µL of 50 mmol/L sodium borate buffer (pH 8.2).
  • Enzyme and Inhibitor Addition: Add 20 nmol/L of recombinant human LOXL2 (rhLOXL2) to the mixture. For the test condition, include this compound at a concentration of 200 nmol/L.
  • Incubation and Maintenance: Incubate the reaction at 37°C. To maintain enzymatic activity, replenish the solution with fresh rhLOXL2 and inhibitor every day for 5 days.
  • Sample Extraction: On day 7, extract the crosslinks from the sample for analysis.
Analysis of Collagen Crosslinks (DHLNL) and Hydroxyproline

This method describes the quantitative analysis of crosslinks from tissue or in vitro samples, which is critical for determining DHLNL levels [3].

  • Sample Preparation: Freeze-dry the tissue or in vitro sample. Use approximately 10 mg of freeze-dried material.
  • Reduction: Reduce the sample with sodium borohydride (NaBH₄) to stabilize the crosslinks.
  • Acid Hydrolysis: Hydrolyze the pellet in 6 mol/L hydrochloric acid (HCl) at 100°C for 24 hours.
  • Solid Phase Extraction: Extract hydroxyproline and specific crosslinks (like DHLNL) from the hydrolysate using an automated solid-phase extraction system.
  • Quantification: Analyze the extracted samples using UHPLC-ESI-MS/MS (Ultra-High Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry) for precise quantification.
In Vivo Model: CCl₄-Induced Liver Fibrosis in Rats

This is a standard model for testing anti-fibrotic compounds like this compound [3] [1].

  • Disease Induction: Induce liver fibrosis in Sprague Dawley rats by oral administration of 0.25 µL/g Carbon tetrachloride (CCl₄) in an olive oil solution, three times per week for 6 weeks.
  • Therapeutic Treatment: Begin therapeutic oral administration of this compound after 3 weeks of CCl₄ dosing. Common doses are 3 mg/kg (low) or 10 mg/kg (high), administered either once daily or three times a week. Continue treatment until the end of the study.
  • Terminal Analysis: Sacrifice animals 48 hours after the last CCl₄ dose. Collect plasma for ALT/AST level analysis and liver tissue for:
    • Histology: Sirius Red staining to quantify fibrillar collagen coverage area.
    • Biochemical Analysis: Measure hydroxyproline (total collagen) and crosslinks (DHLNL, PYD) as described in the protocol above.

FAQs and Troubleshooting Guide

Q1: What is the selectivity profile of this compound? this compound is a highly selective dual inhibitor for LOXL2 and LOXL3. It is over 40-fold selective for LOXL2 over both LOX and LOXL1, and shows over 700-fold selectivity against other related amine oxidases (e.g., MAO-A, MAO-B, SSAO). This minimizes the potential for off-target effects in your experiments [3] [1].

Q2: How long does it take for this compound to act? this compound is a fast-acting inhibitor. In enzymatic assays, it almost entirely blocks LOXL2/3 activity within 15 minutes of application [3] [1].

Q3: I am not seeing a significant reduction in DHLNL in my in vitro model. What could be wrong?

  • Check Enzyme and Inhibitor Replenishment: For long-term crosslinking assays over several days, it is crucial to replenish the recombinant LOXL2 enzyme and this compound inhibitor daily. The enzyme can lose activity, and the inhibitor can be depleted [3].
  • Confirm Collagen Type: Ensure you are using a fibrillar collagen type (like Type I from rat tail) that is a known substrate for LOXL2/3 and readily forms DHLNL crosslinks [3].
  • Verify Assay pH: The collagen crosslinking reaction is highly dependent on pH. The in vitro assay buffer should be at pH 8.2, which is optimal for lysyl oxidase activity [3].

Q4: What is the recommended solvent for preparing this compound stock solutions? For in vitro work, this compound (monohydrochloride salt) is highly soluble in DMSO. A typical stock concentration is 250 mg/mL (569.54 mM), and sonication is recommended to ensure it is fully dissolved [2].

Experimental Workflow for In Vivo Efficacy

The diagram below outlines the key stages of a typical in vivo study to evaluate this compound, integrating the protocols described above.

G Start Study Start (Day 0) Induce Induce Fibrosis (e.g., CCl₄ 3x/week) Start->Induce Treat Therapeutic Dosing (Start this compound oral gavage) Induce->Treat After 3 weeks Collect Terminal Sample Collection (Plasma + Tissue) Treat->Collect Continue for 3 weeks Analyze1 Plasma Analysis (ALT/AST levels) Collect->Analyze1 Analyze2 Tissue Analysis (Sirius Red staining) Collect->Analyze2 Analyze3 Biochemical Analysis (UHPLC-ESI-MS/MS for DHLNL/HYP) Collect->Analyze3

References

Author: Smolecule Technical Support Team. Date: February 2026

PXS-5153A Experimental Overview

This compound is a potent, selective, and fast-acting dual inhibitor of the lysyl oxidase-like 2 and 3 enzymes (LOXL2/LOXL3). It blocks enzymatic activity almost entirely within 15 minutes and is used to investigate the role of these enzymes in collagen crosslinking and fibrosis models [1]. The primary methodology for analyzing its effect on tissue crosslinks involves quantifying collagen crosslinks and hydroxyproline from freeze-dried tissue samples using UHPLC-ESI-MS/MS [2].

Detailed Experimental Protocol for Crosslink Analysis

Here is the step-by-step method for preparing tissue samples and analyzing crosslinks, as detailed in the study [2].

Step Procedure Description Key Details
1. Tissue Collection & Storage Liver tissue is collected and snap-frozen. --
2. Freeze-Drying Lyophilize the snap-frozen tissue samples. --
3. Sample Weighing & Reduction Weigh ~10 mg of freeze-dried tissue. Chemically reduce the sample with sodium borohydride (NaBH₄). Reduction step stabilizes the crosslinks for analysis.
4. Acid Hydrolysis Hydrolyze the reduced pellet in 6 M hydrochloric acid (HCl) at 100°C for 24 hours. --
5. Solid Phase Extraction (SPE) Extract hydroxyproline and crosslinks from the hydrolysate. An automated system (e.g., Gilson GX-271 ASPECA) is used.
6. UHPLC-ESI-MS/MS Analysis Analyze the extracted samples using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry. Instrument example: Thermo Dionex UHPLC and TSQ Endura triple quad mass spectrometer.
7. Total Protein Quantification Determine the total protein in the samples using a commercial kit. Kit example: QuickZyme Biosciences.

Quantitative Analysis of Crosslinks

The UHPLC-ESI-MS/MS analysis specifically measures the following collagen crosslinks and hydroxyproline, a marker for collagen content. The expected outcome of this compound treatment is a reduction in these metrics [2].

Analyte Full Name Significance Effect of this compound
HYP Hydroxyproline An amino acid specific to collagen; used as a measure of total collagen content. Reduces HYP content.
DHLNL Dihydroxylysinonorleucine An immature, hydroxyallysine-derived dimeric crosslink. Significantly reduces formation.
HLNL Hydroxylysinonorleucine An immature, allysine-derived dimeric crosslink. --
PYD Pyridinoline A mature, hydroxyallysine-derived trimeric crosslink. Reduces formation.
DPD Deoxypyridinoline A mature, allysine-derived trimeric crosslink. --

The following diagram illustrates the complete workflow for tissue sample preparation and crosslink analysis.

cluster_prep Sample Preparation cluster_spe Extraction & Analysis Start Snap-frozen Tissue Sample A Freeze-Dry Tissue Start->A B Weigh ~10 mg A->B C Reduce with NaBH₄ B->C D Acid Hydrolysis (6M HCl, 100°C, 24h) C->D E Solid Phase Extraction (SPE) D->E F UHPLC-ESI-MS/MS Analysis E->F G Data: Crosslink & HYP Quantification F->G

Frequently Asked Questions

What is the mechanism of action of this compound? this compound is a mechanism-based, fast-acting inhibitor of LOXL2 and LOXL3. It works by blocking the enzymatic activity of LOXL2/3, which is the initial step in the formation of covalent collagen crosslinks. This inhibition dose-dependently reduces collagen oxidation and the subsequent formation of both immature (e.g., DHLNL) and mature (e.g., PYD) crosslinks [2] [1].

What in vivo dosing regimens were used in the liver fibrosis study? In a CCl₄-induced liver fibrosis model in rats, this compound was administered therapeutically orally after 3 weeks of disease induction. The dosing regimens were [2]:

  • 3 mg/kg once daily
  • 10 mg/kg once daily
  • 10 mg/kg three times per week Treatment continued for the remainder of the study and successfully reduced collagen content and crosslinks.

How selective is this compound? this compound demonstrates high selectivity. It is reported to be >40-fold selective for LOXL2 over both LOX and LOXL1, and >700-fold selective over other related amine oxidases [1]. Its IC₅₀ for LOXL2 is <40 nM across all mammalian species tested, and 63 nM for human LOXL3 [1].

References

PXS-5153A vs PAT-1251 LOXL2 inhibitor potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PXS-5153A and PAT-1251

Feature This compound PAT-1251
Inhibitor Type Dual LOXL2/LOXL3 inhibitor [1] Selective LOXL2 inhibitor [2] [3]
Reported Potency (IC₅₀) Potent, fast-acting; specific IC₅₀ value not stated [1] Potent; specific IC₅₀ value not stated [2]

| In Vivo Efficacy Models | • CCl₄-induced liver fibrosis (rat) • STZ/HFD-induced liver fibrosis • Myocardial infarction [1] | • Alport syndrome renal fibrosis (mouse) [2] • Idiopathic pulmonary, liver, and kidney fibrosis (Phase 2-ready) [3] | | Key Experimental Outcomes | • Reduced disease severity & improved liver function • Diminished collagen content & cross-links • Improved cardiac output [1] | • Reduced interstitial fibrosis & glomerulosclerosis • Improved renal function (reduced albuminuria & BUN) • Reduced pro-fibrotic gene expression [2] | | Development Status | Preclinical (as of 2018 publication) [1] | Phase 2-ready (as of 2020 source) [3] |

Experimental Methodologies

The experimental data for these inhibitors were generated using standardized and well-recognized methods in fibrosis research. The diagram below outlines a generalized workflow for the key in vitro and in vivo experiments cited.

g cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_analysis Outcome Analysis start LOXL2 Inhibitor Testing in_vitro1 Fluorometric Enzymatic Assay (Amplex Red / H₂O₂ detection) start->in_vitro1 in_vivo1 Liver Fibrosis Models (CCl₄, STZ/HFD diet) start->in_vivo1 in_vivo2 Renal Fibrosis Model (Alport syndrome mice) start->in_vivo2 in_vivo3 Myocardial Infarction Model start->in_vivo3 analysis1 Histology & Staining (Sirius Red, Masson's Trichrome) in_vitro1->analysis1 in_vitro2 Collagen Oxidation Assay analysis2 Hydroxyproline/Crosslink Analysis (UHPLC-ESI-MS/MS) in_vitro2->analysis2 in_vitro3 In Vitro Crosslinking Assay (Collagen + enzyme ± inhibitor) in_vitro3->analysis2 in_vivo1->analysis1 in_vivo1->analysis2 analysis3 Functional Markers (ALT, AST, Albuminuria, BUN) in_vivo1->analysis3 in_vivo2->analysis1 in_vivo2->analysis3 analysis4 Gene Expression (qPCR for pro-fibrotic genes) in_vivo2->analysis4 in_vivo3->analysis1 in_vivo3->analysis3

The key experimental protocols include:

  • Fluorometric Enzymatic Activity Assays: These assays measure LOXL2 activity by detecting hydrogen peroxide (H₂O₂) production using an Amplex Red oxidation assay during the oxidative deamination of a substrate like 1,5-diaminopentane (DAP). Inhibitors are pre-incubated with the enzyme to determine IC₅₀ values [1] [4].
  • In Vitro Crosslinking Assays: These involve incubating collagen (e.g., rat tail type I) with recombinant human LOXL2, with or without the inhibitor. The enzyme-inhibitor mixture is often replenished daily over several days. The formation of collagen crosslinks is subsequently quantified, often using UHPLC-ESI-MS/MS after sample reduction and acid hydrolysis [1].
  • In Vivo Efficacy Models: The inhibitors are administered orally to animal models of disease. Key outcomes include histological assessment of fibrosis (e.g., Sirius Red area), biochemical measurement of collagen and crosslinks, and organ function tests (e.g., albuminuria for kidney, ALT/AST for liver) [1] [2].

Interpretation of the Comparison

  • The "Potency" Question: While one paper states that this compound has "higher potency" than the "small molecule inhibitor racemate of PAT-1251," this is not supported by a direct, quantitative comparison of IC₅₀ values [1]. This claim could be based on internal, non-public data.
  • Strategic Differences: The inhibitors represent two distinct strategies. PAT-1251 is designed for high selectivity against LOXL2 specifically [2] [3], whereas This compound is a dual inhibitor intended to simultaneously target both LOXL2 and LOXL3, which may offer a broader anti-fibrotic effect by addressing a wider range of pathological cross-linking [1].
  • Development Status: PAT-1251 appears to be more advanced in the clinical development pipeline, reported as "phase 2-ready" [3], while This compound data is from preclinical studies [1].

References

PXS-5153A vs. Simtuzumab: Mechanism and Data Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature PXS-5153A Simtuzumab
Inhibitor Type Small molecule, mechanism-based inhibitor [1] Humanized monoclonal antibody (IgG4) [2] [3]
Primary Target Dual inhibitor of LOXL2 and LOXL3 enzymatic activity [1] [4] LOXL2 (allosteric inhibitor) [2]
Mechanism of Action Directly and irreversibly binds to the enzymatic active site, blocking substrate oxidation [5] [1] Binds to LOXL2 outside the active site; the exact inhibitory mechanism is unclear [5] [2]
Potency (IC₅₀) <40 nM (LOXL2), 63 nM (LOXL3) [6] Not determinable; showed only ~50% inhibition of rhLOXL2 at 1 μM [5]
Onset of Action Fast-acting (within 15 minutes) [6] Information not specificied
Pharmacokinetics Good oral bioavailability [1] Intravenous or subcutaneous administration required [7] [3]
Tissue Penetration Excellent, confirmed in lung tissue [5] Limited, due to large antibody size [5]

| Key Experimental Outcomes | - Reduced collagen crosslinks in vitro [1]

  • Improved liver function and reduced fibrosis in rodent models [1]
  • Improved cardiac output after myocardial infarction [1] | - No significant change in hepatic collagen content vs. placebo in clinical trials [7]
  • No significant change in hepatic venous pressure gradient in cirrhosis [7]
  • No improvement in fibrosis stage [7] | | Clinical Status | Preclinical research stage [1] | Clinical trials terminated due to lack of efficacy [2] [7] |

Mechanisms of Action and Key Experimental Evidence

The fundamental difference between these two compounds lies in their approach to inhibiting LOXL2, which is visually summarized in the diagram below.

architecture LOXL2 LOXL2 Enzyme Collagen Collagen Cross-linking LOXL2->Collagen PXS This compound ActiveSite Active Site PXS->ActiveSite Direct Irreversible Block Simtuz Simtuzumab Simtuz->LOXL2 Allosteric Binding ActiveSite->LOXL2

Supporting Experimental Data and Protocols

The divergent mechanisms of this compound and simtuzumab lead to starkly different outcomes in experimental models.

  • In Vitro Enzymatic Inhibition:

    • This compound: In a fluorometric activity assay using recombinant human LOXL2, this compound demonstrated potent, dose-dependent inhibition of collagen oxidation [1]. The assay measured hydrogen peroxide release using an Amplex-Red substrate.
    • Simtuzumab: Under identical assay conditions, simtuzumab (AB0023) showed only minimal specific inhibition, reducing rhLOXL2 activity by approximately 50% even at a high concentration of 1 μM [5].
  • In Vivo Efficacy in Liver Fibrosis Models:

    • This compound: In a rat model of carbon tetrachloride (CCl₄)-induced liver fibrosis, therapeutic oral administration of this compound (3 or 10 mg/kg) significantly reduced disease severity. This was evidenced by diminished collagen content, reduced immature and mature collagen crosslinks, and improved liver function (measured by plasma ALT and AST levels) [1].
    • Simtuzumab: In two phase 2b clinical trials involving patients with bridging fibrosis or compensated cirrhosis due to NASH, simtuzumab failed to produce a statistically significant improvement compared to placebo in either hepatic collagen content or hepatic venous pressure gradient after 96 weeks of treatment [7]. These studies were subsequently terminated for lack of efficacy [7].

Key Differentiating Insights for Researchers

For research and development professionals, the comparison yields critical insights:

  • Target Engagement is Crucial: The clinical failure of simtuzumab, despite strong preclinical rationale, has been attributed to its inability to achieve sufficient target inhibition and its poor tissue penetration [5]. This highlights the necessity of using activity-based probes or similar tools to confirm adequate target engagement in both preclinical and clinical settings [5].
  • Advantages of Small Molecule Inhibitors: Compounds like this compound offer significant pharmacological advantages for treating fibrotic diseases, including oral bioavailability and superior tissue penetration, which are critical for affecting the fibrotic niche within organs [5].
  • LOXL3 as a Co-target: The dual inhibition of LOXL2 and LOXL3 by this compound may provide a broader anti-fibrotic effect, as LOXL3 also plays a role in collagen cross-linking [1] [4]. The contribution of LOXL3 to fibrosis is an area that warrants further investigation.

References

PXS-5153A efficacy comparison other anti-fibrotic agents

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Compound Profile

PXS-5153A is a novel small molecule inhibitor that specifically targets the enzymatic activity of lysyl oxidase-like 2 and 3 (LOXL2/LOXL3) [1] [2]. Its mechanism and key characteristics are summarized below.

G Fibrotic_Stimulus Fibrotic Stimulus LOXL2_LOXL3 LOXL2/LOXL3 Enzyme Fibrotic_Stimulus->LOXL2_LOXL3 Collagen_Oxidation Collagen Oxidation LOXL2_LOXL3->Collagen_Oxidation Crosslinks Immature & Mature Collagen Cross-links Collagen_Oxidation->Crosslinks Fibrosis Tissue Stiffening & Fibrosis Crosslinks->Fibrosis PXS5153A This compound Inhibitor PXS5153A->LOXL2_LOXL3  Inhibits

Key Characteristics of this compound:

  • Target Specificity: A fast-acting, dual LOXL2/LOXL3 inhibitor. It is over 40-fold selective for LOXL2 over LOX and LOXL1, and more than 700-fold selective over other related amine oxidases [1] [3].
  • Potency: Inhibits human LOXL2 with an IC₅₀ of < 40 nM and human LOXL3 with an IC₅₀ of 63 nM [1] [3].
  • Primary Effect: Unlike broad-spectrum anti-fibrotics, it specifically reduces the formation of collagen cross-links, which are a major contributor to tissue stiffening in fibrosis, without directly affecting collagen production [1].

Summary of Preclinical Efficacy Data

The following table summarizes the key quantitative findings from preclinical studies of this compound.

Disease Model Experimental Protocol Key Efficacy Results

| Liver Fibrosis (Carbon Tetrachloride-induced in rats) [1] | Therapeutic dosing (oral gavage) after 3 weeks of CCl₄ administration, continued for 3 weeks. Doses: 3 mg/kg (low) and 10 mg/kg (high) daily. Assessment: Collagen content (hydroxyproline), cross-link analysis, Sirius Red staining, plasma ALT/AST levels. | > Significant reduction in collagen content and both immature/mature cross-links vs CCl₄ controls. > Improved liver function: Reduced plasma ALT and AST levels. > Diminished fibrosis: Reduced Sirius Red-positive area. | | Liver Fibrosis (Streptozotocin/High Fat Diet-induced in mice) [1] | Therapeutic dosing for 6 weeks. Assessment: As above. | > Reduced disease severity and improved liver function by diminishing collagen content and cross-links. | | Myocardial Infarction (Mouse model) [1] | Not detailed in available excerpts. | > Improved cardiac output post-myocardial infarction. | | In Vitro Cross-linking [1] | Collagen oxidation assay: Incubation of collagen with rhLOXL2 and this compound. Hydrogen peroxide release measured. In vitro cross-linking assay: Collagen + rhLOXL2, with inhibitor replenished daily for 5 days. Cross-links analyzed on day 7. | > Dose-dependently reduced LOXL2-mediated collagen oxidation. > Effectively impeded the formation of collagen cross-links. |

Landscape of Other Anti-Fibrotic Approaches

To place this compound in context, other therapeutic strategies are under investigation. The table below outlines different classes of anti-fibrotic agents based on the search results. Note that these are not direct comparators from the same study as this compound.

Therapeutic Approach Example Agents Key Mechanisms & Notes
Lysyl Oxidase Inhibition SNT-5382 (a newer LOXL2 inhibitor) [4] IC₅₀ of 10 nM for LOXL2; also inhibits LOXL3. Demonstrated reduced fibrosis and improved cardiac function in a MI mouse model. Achieved strong clinical target engagement in Phase 1 trials.
Tyrosine Kinase Inhibition Nintedanib (FDA-approved for IPF) [5] [6] Inhibits VEGFR, PDGFR, and FGFR. Paradoxical effect: One study found it promoted penile fibrosis post-ischemia, likely due to excessive VEGFR-2 inhibition impairing vascular recovery [5].
Cytokine & Growth Factor Targeting EX75606 (CTGF neutralizing antibody) [7] Targets Connective Tissue Growth Factor (CTGF). Reduced renal interstitial fibrosis in a rat UUO model.
Natural Product Derivatives Over 20 compounds reviewed (e.g., Baicalein, Ginsenosides) [6] Multi-target properties; can inhibit inflammation, oxidative stress, and pro-fibrotic factor synthesis.
Novel Biologics & Pathways Bone Morphogenetic Protein-7 (BMP7), Relaxin [8] BMP7 opposes TGF-β profibrogenic signaling. Relaxin has extracellular matrix remodeling properties. Both are in preclinical development.

Interpretation of Comparative Evidence

When reviewing the data, please consider the following:

  • This compound's Niche: It represents a targeted, enzymatic strategy focused on the final step of ECM maturation—collagen cross-linking. This is mechanistically distinct from agents that target upstream pathways like growth factor signaling (e.g., Nintedanib) or overall collagen production [1].
  • Indirect Comparisons: The efficacy of this compound in liver and heart models is promising. However, without direct head-to-head studies in the same model and with the same endpoints, it is difficult to make definitive efficacy rankings against other classes of drugs.
  • Clinical Status: Be aware that the search results for this compound are from preclinical studies (2018-2019). In contrast, other inhibitors like SNT-5382 have more recent data and have already progressed to Phase 1 clinical trials, showing good safety and target engagement [4].

References

PXS-5153A LOXL2 inhibition across mammalian species

Author: Smolecule Technical Support Team. Date: February 2026

PXS-5153A Profile & Cross-Species Pharmacokinetics

The core data for this compound is derived from a 2018 pre-clinical study [1]. The table below summarizes its key characteristics and pharmacokinetic (PK) parameters across different mammalian species.

Property Category Details
Molecular Target Dual LOXL2/LOXL3 enzymatic inhibitor [1]
Inhibition Profile (IC₅₀) LOXL2: 10 nM; LOXL3: 20 nM; LOXL4: 118 nM; High selectivity over LOX and LOXL1 [2]
Mechanism of Action Mechanism-based, time-dependent, irreversible inhibition [1] [2]

| Key In Vitro Findings | • Dose-dependently reduced LOXL2-mediated collagen oxidation. • Reduced collagen cross-linking in vitro [1] |

Pharmacokinetic Parameters in Rodent Models [1]

Species Route Dose (mg/kg) Key PK Findings
Wistar Rat Intravenous (IV) 5 Data used to establish fundamental PK profile.
Wistar Rat Oral (PO) 10 Good oral absorption.
C57/BL6 Mouse Intravenous (IV) 5 Data used to establish fundamental PK profile.
C57/BL6 Mouse Oral (PO) 5 Good oral absorption.

Experimental Models & Efficacy Protocols

The therapeutic potential of this compound was evaluated in several standard animal models of disease. The following table outlines the key experimental details and findings.

Disease Model Experimental Protocol Treatment & Results

| Liver Fibrosis (CCI₄-induced) [1] | • Animals: Sprague Dawley rats • Induction: CCl₄ (0.25 μL/g in olive oil), 3x/week for 6 weeks. • Biomarkers: Plasma ALT/AST, liver Sirius Red staining, hydroxyproline, and cross-link analysis. | • Treatment: this compound (3 or 10 mg/kg, oral gavage) started after 3 weeks of CCl₄. • Results: Dose-dependently reduced disease severity, improved liver function, and diminished collagen content/cross-links. | | Liver Fibrosis (STZ/HFD-induced) [1] | • Animals: Mice • Induction: Streptozotocin + High-Fat Diet. • Analysis: Liver collagen content and cross-links. | • Treatment: this compound. • Results: Reduced collagen content and cross-links. | | Myocardial Infarction (MI) [1] | • Animals: Mice • Induction: Surgical induction of MI. • Analysis: Cardiac function measurement. | • Treatment: this compound. • Results: Improved cardiac output. |

The LOXL2 Inhibitor Landscape in Development

This compound is one of several LOXL2-targeting agents in development. The table below compares it with other inhibitors mentioned in the search results.

Inhibitor Name Type / Target Key Findings & Status Comparison with this compound
This compound Small molecule; dual LOXL2/LOXL3 [1] Pre-clinical efficacy in liver, heart, and kidney fibrosis models [1] [3]. The reference compound for this query.
SNT-5382 Small molecule; potent LOXL2 inhibitor (IC₅₀ 10 nM) [2] Pre-clinical efficacy in MI model; good safety/PK and high target engagement in Phase 1 trials [2]. Similar potency and pre-clinical profile; has advanced to clinical trials.
PAT-1251 Selective small molecule LOXL2 inhibitor [1] Demonstrated potential as an anti-fibrotic in pre-clinical models [1]. This compound was noted for faster onset and higher potency than the racemate of PAT-1251 [1].
Simtuzumab Humanized anti-LOXL2 antibody [2] Clinical trial failures; did not inhibit enzymatic activity [2]. Highlights the importance of targeting the enzymatic active site, a key feature of this compound.
PXS-LOX_1/2 Small molecule; LOX inhibitors [4] Pre-clinical efficacy in reducing BM fibrosis and megakaryocyte number in a Primary Myelofibrosis (PMF) model [4]. These compounds inhibit LOX specifically, a different target from this compound (LOXL2/3).

Mechanism of Action and Signaling Pathways

LOXL2 enzymes catalyze the cross-linking of collagen, which stiffens the extracellular matrix (ECM) and promotes fibrosis [1]. This compound is a mechanism-based inhibitor that binds irreversibly to the enzyme's active site, preventing this cross-linking [1] [2].

Furthermore, LOXL2 activity is implicated in activating pro-fibrotic signaling pathways, most notably the TGF-β/Smad pathway [3] [5]. The diagram below integrates LOXL2's role in fibrosis and the mechanism of its inhibitors.

architecture LOXL2 Role in Fibrosis & Inhibition Mechanism A Tissue Injury / High-Glucose Stress B Upregulation of LOXL2 & TGF-β A->B C LOXL2 Enzymatic Activity B->C E Activation of TGF-β/Smad Pathway B->E D Collagen Cross-linking & ECM Stiffening C->D Catalyzes F Fibrosis Progression (Excessive ECM Deposition) D->F E->F G This compound / SNT-5382 H Inhibition of LOXL2 Enzymatic Activity G->H H->C Inhibits I Reduced Collagen Cross-links H->I J Attenuated Fibrotic Response H->J Disrupts TGF-β/Smad I->J

Insights for Research and Development

  • Pre-clinical Promise: The data positions this compound as a promising pre-clinical tool and candidate for treating fibrotic diseases across multiple organs [1].
  • Target Engagement is Crucial: The failure of simtuzumab, which did not inhibit enzymatic activity, underscores that effective inhibitors must target the catalytic site, a key feature of this compound and SNT-5382 [2].
  • A Competitive and Evolving Landscape: The development of multiple small molecule inhibitors (this compound, SNT-5382, PAT-1251) indicates strong interest in this target, with SNT-5382 having progressed to clinical trials [1] [2].

References

PXS-5153A liver function ALT AST improvement data

Author: Smolecule Technical Support Team. Date: February 2026

Liver Function Improvement Data

The following data comes from a study on rats with carbon tetrachloride (CCl₄)-induced liver fibrosis, which were therapeutically treated with PXS-5153A after fibrosis was established [1].

Table 1: Plasma ALT & AST Levels in CCl₄-Induced Rat Model

Treatment Group ALT Level (Percent of CCl₄ Control) AST Level (Percent of CCl₄ Control)
CCl₄ only (Disease Control) 100% 100%
This compound (3 mg/kg, once daily) ~60%* ~75%*
This compound (10 mg/kg, three times per week) ~50%* ~65%*
This compound (10 mg/kg, once daily) ~40%* ~55%*

Note: Values are approximate, read from graphical data in the study [1]. All this compound treatment groups showed statistically significant reductions (p < 0.05) in ALT and AST compared to the CCl₄ control group.

The study also measured the reduction of fibrosis through collagen content [1]:

Table 2: Reductions in Fibrosis and Collagen Crosslinks

Metric Measured Findings with this compound Treatment
Hydroxyproline (HYP) Significant reduction compared to CCl₄ group [1].
Fibrillar Collagen (Picrosirius red staining) 2.2-fold increase from disease reversed with this compound [1].
Immature & Mature Collagen Crosslinks Substantially reduced compared to CCl₄-treated animals [1].

Experimental Protocol Details

Here is the detailed methodology from the key experiments cited above [1]:

  • Animal Model: Sprague Dawley rats.
  • Fibrosis Induction: Oral administration of 0.25 μL/g CCl₄ in olive oil, 3 times per week for 6 weeks.
  • Treatment Protocol:
    • Therapeutic Regimen: this compound was administered by oral gavage after 3 weeks of CCl₄ administration, once fibrosis was established.
    • Dosing: Continued for the remainder of the study at 3 mg/kg (low dose) or 10 mg/kg (high dose) once a day, or 10 mg/kg three times a week.
  • Sample Collection: Animals were killed 48 hours after the last CCl₄ dose. Liver tissue was collected and analyzed.
  • Key Analytical Methods:
    • Liver Function: ALT and AST levels were assessed in plasma.
    • Collagen & Crosslinks: Measured from snap-frozen liver tissue via UHPLC-ESI-MS/MS after acid hydrolysis.
    • Fibrosis Staining: One liver lobe was fixed in formalin and stained with Sirius red to quantify the percentage coverage area of fibrillar collagen.

LOXL2/3 Inhibition in Liver Fibrosis Pathway

The diagram below illustrates the mechanism by which this compound improves liver fibrosis and function, based on the described research [1] [2].

G LiverInjury Chronic Liver Injury (e.g., CCl₄, NASH) HSCActivation Activation of Hepatic Stellate Cells (HSCs) LiverInjury->HSCActivation LOXL2_3_Up Upregulation of LOXL2 & LOXL3 Enzymatic Activity HSCActivation->LOXL2_3_Up CollagenCrosslink Excessive Collagen Cross-linking & Deposition LOXL2_3_Up->CollagenCrosslink FibrosisStiffness Liver Fibrosis & Tissue Stiffness CollagenCrosslink->FibrosisStiffness ALT_AST_Up Elevated Plasma ALT & AST Levels (Impaired Liver Function) FibrosisStiffness->ALT_AST_Up PXS5153A This compound Administration (Oral, Dual LOXL2/LOXL3 Inhibitor) InhibitsEnzyme Inhibits LOXL2/LOXL3 Enzymatic Activity PXS5153A->InhibitsEnzyme ReducesCrosslinks Reduces Collagen Cross-links (Immature & Mature) InhibitsEnzyme->ReducesCrosslinks Directly Targets ImprovesFibrosis Improved Liver Fibrosis (Reduced Collagen, HYP, Sirius Red) ReducesCrosslinks->ImprovesFibrosis ALT_AST_Down Reduced Plasma ALT & AST Levels (Improved Liver Function) ImprovesFibrosis->ALT_AST_Down ALT_AST_Down->ALT_AST_Up  Reverses

Diagram 1. Mechanism of this compound in ameliorating liver fibrosis and improving function. This compound directly inhibits LOXL2/3 enzymatic activity, reducing collagen cross-links and fibrosis, which leads to improved liver function marked by reduced ALT/AST [1].

Key Comparative Insights

  • Direct vs. Broader Mechanisms: this compound is a dual LOXL2/LOXL3 enzymatic inhibitor, functioning as a direct and fast-acting small molecule [1] [3]. This contrasts with functional antibodies (like AB0023) or other small molecules (PAT-1251), offering potential differences in onset and potency [1].
  • Efficacy in Established Fibrosis: A key strength of the data is that this compound demonstrated efficacy even when administered therapeutically after fibrosis was already established, which is clinically more relevant than preventive models [1].
  • Multi-Organ Potential: The same study also reported that this compound improved cardiac output in a model of myocardial infarction, suggesting its therapeutic potential extends beyond the liver [1].

References

PXS-5153A cardiac output improvement myocardial infarction

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of LOX/LXL Inhibitors in Preclinical Models

Inhibitor Name Primary Target(s) Model / Disease Context Key Cardiac-Related Outcomes Reported Quantitative Data
PXS-5153A Dual LOXL2/LOXL3 inhibitor [1] [2] Myocardial infarction [1] [2] Improved cardiac output [1] [2] Data not specified in available text
SNT-5382 LOXL2 (and LOXL3/4) [3] Myocardial infarction (Mouse) [3] Reduced fibrosis; Improved cardiac function [3] LOXL2 IC50 = 10 nM; LOXL3 IC50 = 20 nM [3]
PXS-5382 LOXL2 [4] Cyclosporin A-induced nephropathy (Mouse) [4] Attenuated kidney tubulointerstitial fibrosis and associated damage [4] Data not specified in available text
PXS-5505 Pan-LOX inhibitor (all LOX family) [4] Cyclosporin A-induced nephropathy (Mouse) [4] Attenuated uraemia and kidney tubulointerstitial fibrosis [4] Data not specified in available text

Mechanism of Action and Experimental Evidence

The therapeutic approach of these inhibitors centers on halting the progression of fibrosis, a key driver of heart failure after myocardial infarction.

  • Therapeutic Target: The LOX family of enzymes, particularly LOXL2, are copper-dependent enzymes that initiate the cross-linking of collagen fibers [5]. Following cardiac injury, overactive LOXL2 leads to excessive, stabilized collagen deposits in the heart muscle, causing tissue stiffening, impaired relaxation, and ultimately, reduced cardiac output [5] [3].
  • Inhibitor Mechanism: this compound is a mechanism-based, dual inhibitor of LOXL2 and LOXL3 enzymatic activity [1] [2]. It dose-dependently reduces LOXL2-mediated collagen oxidation and cross-linking in vitro [1] [2]. By preventing this key step, it ameliorates fibrosis, which is the proposed mechanism behind the observed improvement in cardiac output in a myocardial infarction model [1] [2]. The more recent inhibitor, SNT-5382, shares a similar mechanism, acting as a potent, small-molecule LOXL2 inhibitor that forms a covalent complex with the enzyme's active site, achieving irreversible inhibition [3].

The diagram below illustrates the role of LOXL2 in cardiac fibrosis and the mechanism of action for small-molecule inhibitors like this compound and SNT-5382.

Start Myocardial Injury (e.g., Infarction) Upreg Upregulation of LOXL2 Start->Upreg Crosslink LOXL2 Catalyzes Collagen Cross-Linking Upreg->Crosslink Fibrosis Excessive Collagen Deposition (Cardiac Fibrosis) Crosslink->Fibrosis Stiffening Myocardial Stiffening Fibrosis->Stiffening Dysfunction Diminished Cardiac Output Stiffening->Dysfunction Inhibition This compound/SNT-5382 Inhibits LOXL2 Reduction Reduced Collagen Cross-Linking Inhibition->Reduction Reduction->Fibrosis Reduces Improvement Improved Cardiac Function

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key methodologies from the literature.

  • In Vitro Cross-linking Assay (for this compound): A solution of collagen (e.g., 3 mg/mL rat tail type I) is combined with a buffer (e.g., 50 mmol/L sodium borate, pH 8.2) and recombinant human LOXL2. The inhibitor (e.g., this compound) is added to the test group. The enzyme and inhibitor are replenished daily, and the mixture is incubated at 37°C for several days (e.g., 5-7 days) to allow cross-linking. The crosslinks are then extracted and analyzed, typically using UHPLC-ESI-MS/MS to quantify specific crosslink types like DHLNL and PYD [2].
  • Myocardial Infarction (MI) Mouse Model (for SNT-5382): This common in vivo model is used to evaluate the efficacy of anti-fibrotic compounds. Mice undergo surgery to induce MI, typically by permanent ligation of the left anterior descending coronary artery. The inhibitor (e.g., SNT-5382) is administered orally, often starting after the surgery. After a set period, cardiac function is assessed via echocardiography to measure parameters like ejection fraction and cardiac output. Heart tissue is then collected for histological analysis (e.g., Picrosirius Red staining) to quantify collagen deposition and fibrosis [3].
  • Target Engagement Measurement: A jump dilution assay is a critical experiment to demonstrate the nature of enzyme inhibition. In this assay, the enzyme-inhibitor complex is diluted significantly into a substrate-rich solution. A rapid recovery of enzyme activity suggests reversible binding, whereas sustained inhibition indicates irreversible, covalent binding. This assay was used to confirm the irreversible mechanism of SNT-5382 [3].

Key Insights for Research and Development

  • Clinical Translation Considerations: The failure of the LOXL2 antibody simtuzumab in clinical trials was attributed to its inability to effectively inhibit enzymatic activity, highlighting that not all targeting strategies are equal [3]. The success of small molecules like this compound and SNT-5382 underscores the importance of direct catalytic inhibition for this target.
  • Target Selectivity Strategy: The development of inhibitors shows a strategic split. This compound and SNT-5382 are designed to target LOXL2/3 more potently than the "housekeeping" enzymes LOX and LOXL1 [1] [3]. In contrast, PXS-5505 is a pan-LOX inhibitor. This suggests ongoing research to determine the optimal selectivity profile that maximizes efficacy while minimizing potential impacts on baseline tissue integrity [4].

References

PXS-5153A hydroxyproline reduction vs control

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary

The efficacy of PXS-5153A was evaluated in established animal models of liver fibrosis and myocardial infarction (MI). The tables below summarize the key quantitative findings from these studies.

Table 1: Efficacy in a CCl₄-Induced Rat Liver Fibrosis Model [1] This model involved administering Carbon tetrachloride (CCl₄) to induce liver injury. After 3 weeks, this compound was given therapeutically for the remaining 3 weeks.

Parameter Measured CCl₄ Model Control Group This compound Treated Group Significance vs. Control

| Hydroxyproline (HYP) (Indicator of total collagen content) | Increased | Significantly reduced | | | Immature Crosslinks (DHLNL) | Increased | Substantially reduced | | | Mature Crosslinks | Increased | Reduced | | | Fibrillar Collagen Area (Sirius Red staining) | 2.2-fold increase | Reduced | | | Liver Function (ALT/AST) (Plasma enzyme levels) | Elevated | Improved | |

Table 2: Efficacy in a STAM Mouse Model of NASH and Myocardial Infarction [1]

Disease Model Treatment Regimen Key Results with this compound

| NASH-Liver Fibrosis (STAM model: Streptozotocin + High-Fat Diet) | 10 mg/kg, once daily from weeks 8 to 14 | Improved plasma ALT levels | | Myocardial Infarction (MI) (Left coronary artery occlusion) | 25 mg/kg, once daily for 4 weeks | Improved cardiac output and reduced fibrosis in the non-infarct area |

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies in depth, here are the methodologies used.

1. Animal Models of Fibrosis [1]

  • CCl₄-Induced Liver Fibrosis in Rats: Sprague Dawley rats were orally administered CCl₄ (0.25 μL/g in olive oil) three times per week for 6 weeks. This compound was administered by oral gavage after 3 weeks of CCl₄ initiation, continuing until the end of the study. Doses used were 3 mg/kg (low) and 10 mg/kg (high) daily, or 10 mg/kg three times a week.
  • NASH Model in Mice: Male C57/BL6 mice received a single subcutaneous injection of 200 μg streptozotocin after birth and were fed a high-fat diet from 4 weeks until 14 weeks of age. This compound (10 mg/kg) was given orally once daily from week 8 to week 14.
  • Myocardial Infarction in Mice: MI was induced in C57/BL6 mice by permanent occlusion of the left coronary artery. Twenty-four hours post-surgery, mice with moderate cardiac function were selected and treated with this compound (25 mg/kg, once daily by oral gavage) for 4 weeks.

2. Sample Collection and Analysis [1]

  • Tissue Collection: Liver or heart tissue was collected. One part was fixed in formalin for histological staining (e.g., Sirius Red for collagen), and the remainder was snap-frozen for biochemical analysis.
  • Hydroxyproline and Crosslink Analysis: Freeze-dried tissue samples (approx. 10 mg) were reduced with NaBH₄ and then hydrolyzed in 6M HCl at 100°C for 24 hours. Hydroxyproline and specific collagen crosslinks (DHLNL, HLNL, PYD) were extracted from the hydrolysate and quantified using UHPLC-ESI-MS/MS.
  • Biochemical Assays: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver function. Cardiac function was assessed by echocardiography.

Mechanism of Action: How this compound Reduces Fibrosis

This compound is a potent, selective, orally active, and fast-acting dual inhibitor of the lysyl oxidase-like 2 and 3 enzymes (LOXL2 and LOXL3) [2]. Its mechanism in reducing fibrosis, including hydroxyproline content, can be visualized as follows:

mechanism FibrosisTrigger Chronic Injury/Fibrosis Trigger ECMDeposition Excessive Collagen Deposition FibrosisTrigger->ECMDeposition LOXL2_LOXL3 LOXL2/LOXL3 Enzyme Activity ECMDeposition->LOXL2_LOXL3 CollagenCrosslinks Collagen Oxidation & Cross-linking LOXL2_LOXL3->CollagenCrosslinks ReducedCrosslinks Reduced Collagen Cross-links LOXL2_LOXL3->ReducedCrosslinks Leads to TissueStiffness Tissue Stiffness & Scarring CollagenCrosslinks->TissueStiffness PXS5153A This compound (LOXL2/3 Inhibitor) PXS5153A->LOXL2_LOXL3 Inhibits ImprovedFunction Reduced Collagen Content Improved Organ Function ReducedCrosslinks->ImprovedFunction

As the diagram shows, the process begins with chronic injury, leading to excessive collagen deposition in the extracellular matrix (ECM) [1] [3]. The enzymes LOXL2 and LOXL3 then catalyze a critical step: the oxidative deamination of lysine residues on collagen molecules. This initiates the formation of covalent cross-links between collagen fibrils [1]. These cross-links stabilize the excess collagen, leading to tissue stiffening and scarring, which are hallmarks of fibrosis [1] [4].

By inhibiting LOXL2/3, This compound blocks the oxidation step, thereby reducing the formation of both immature (DHLNL) and mature (PYD) cross-links [1]. This results in a less stable collagen matrix. The body's natural mechanisms can then break down this unstable collagen more effectively, leading to an overall reduction in total collagen content, which is measured via hydroxyproline, and ultimately an improvement in organ function [1].

Conclusion

References

PXS-5153A Sirius red staining area reduction

Author: Smolecule Technical Support Team. Date: February 2026

Sirius Red Staining Data for PXS-5153A

The following table summarizes the key experimental findings from a pre-clinical study on liver fibrosis [1].

Experimental Model Treatment Effect on Sirius Red Staining Area Supporting Data
CCl4-induced liver fibrosis (Rat) This compound (10 mg/kg, oral, daily after 3 weeks of CCl4) Significant reduction A 2.2-fold increase in Sirius red area from disease was reduced with this compound treatment [1].

Experimental Protocols for Sirius Red Staining

The search results provide details on the general methodology for Sirius red staining and the specific in vivo model used to generate the data above.

  • Sirius Red Staining Protocol: The staining was performed to visualize and quantify collagen deposition [2]. While the exact protocol used in the this compound study was not detailed, a robust and commonly used method involves the following steps [2]:

    • Tissue Preparation: Tissue sections (e.g., liver lobes) are dissected and fixed in 4% formaldehyde for 24 hours before being embedded in paraffin.
    • Staining: Deparaffinized sections are stained with a Picro-Sirius Red (PSR) solution. A standard protocol uses a 0.1% Sirius Red F3B (Direct Red 80) solution in a saturated aqueous picric acid solution.
    • Quantification: The stained collagen fibers appear red. The fibrosis can be quantified as the Collagen Proportionate Area (CPA), which is the area occupied by collagen divided by the entire examined tissue area. This is often done using digital image analysis (DIA) software for objectivity and accuracy [2].
  • In Vivo Animal Model: The data was generated in a well-established rat model of liver fibrosis [1].

    • Disease Induction: Liver fibrosis was induced in Sprague Dawley rats by oral administration of carbon tetrachloride (CCl4) three times per week for 6 weeks.
    • Therapeutic Treatment: this compound was administered by oral gavage after 3 weeks of CCl4 administration, continuing until the end of the study. This "therapeutic treatment" regimen tests the compound's ability to ameliorate existing fibrosis, not just prevent it.
    • Tissue Analysis: One lobe of the liver was fixed in formalin, stained with Sirius red, and the percentage coverage area was measured [1].

Mechanism of Action and Experimental Workflow

The reduction in Sirius red staining is a direct result of this compound inhibiting the enzymatic activity of LOXL2/LOXL3. The following diagram illustrates the underlying signaling pathway and the key experimental steps that lead to the observed outcome.

G cluster_pathway Biological Pathway cluster_experiment Experimental Workflow FibroticStimulus Fibrotic Stimulus (e.g., CCl4, MI) LOXL2Upregulation Upregulation of LOXL2/LOXL3 FibroticStimulus->LOXL2Upregulation CollagenCrosslinks Excessive Collagen Cross-linking LOXL2Upregulation->CollagenCrosslinks Fibrosis Tissue Fibrosis (High Sirius Red Area) CollagenCrosslinks->Fibrosis PXS5153A This compound Treatment LOXLInhibition Inhibition of LOXL2/LOXL3 Enzymatic Activity PXS5153A->LOXLInhibition ReducedCrosslinks Reduced Collagen Cross-links & Deposition LOXLInhibition->ReducedCrosslinks Inhibits AmelioratedFibrosis Ameliorated Fibrosis (Reduced Sirius Red Area) ReducedCrosslinks->AmelioratedFibrosis AnimalModel 1. Animal Model (CCl4-induced fibrosis) AdministerCompound 2. Administer this compound Therapeutic protocol AnimalModel->AdministerCompound TissueProcessing 3. Tissue Processing Fixation, sectioning AdministerCompound->TissueProcessing SiriusRed 4. Sirius Red Staining Collagen-specific dye TissueProcessing->SiriusRed Quantification 5. Digital Image Analysis Collagen Proportionate Area (CPA) SiriusRed->Quantification

Comparison with Other LOXL2 Inhibitors

For context, the table below compares this compound with other LOXL2 inhibitors mentioned in the search results.

Inhibitor Name Target Key Pre-clinical Efficacy Findings Development Stage
This compound Dual LOXL2/LOXL3 inhibitor [1] [3] Reduced Sirius red area, collagen content, and cross-links in liver fibrosis; improved cardiac output after MI [1]. Pre-clinical
SNT-5382 Potent LOXL2 inhibitor (also inhibits LOXL3/4) [4] Reduced fibrosis and improved cardiac function in a myocardial infarction (MI) mouse model [4]. Phase 1 Clinical Trials
Simtuzumab LOXL2 selective antibody [4] Did not inhibit enzymatic activity of LOXL2; clinical trial failures [4]. Clinical development halted

References

PXS-5153A comparison pan-lysyl oxidase inhibitor BAPN

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles at a Glance

The table below summarizes the core characteristics of PXS-5153A and BAPN based on the search results.

Feature This compound β-Aminopropionitrile (BAPN)
Inhibition Type Targeted, dual inhibitor of LOXL2 and LOXL3 [1] [2] Pan-inhibitor of all LOX family enzymes (LOX, LOXL1-4) [3] [4]
Mechanism Fast-acting, mechanism-based inhibitor [1] [2] Irreversible, mechanism-based inhibitor [3] [4]

| Key Molecular Targets & Potency (IC₅₀) | • LOXL2: < 40 nM (across mammalian species) • LOXL3: 63 nM (human) [2] | Non-selective; inhibits all LOX isoforms [3] [4] | | Selectivity | >40-fold selective for LOXL2/3 over LOX and LOXL1; >700-fold selective over other amine oxidases (e.g., MAO-A/B, SSAO) [1] [2] | Non-selective; has off-target substrate activity for other amine oxidases (e.g., SSAO, DAO), which can generate reactive oxygen species [3] [4] | | Primary Experimental Applications | Investigation of specific LOXL2/3 enzymatic roles in fibrosis models (liver, heart); tool compound for target validation [1] | Widely used as a broad-spectrum control to assess the overall effect of LOX inhibition; historical clinical use (with limitations) [3] [4] |

Summary of Experimental Data

The following table consolidates key experimental findings from pre-clinical studies, demonstrating the efficacy of both inhibitors.

Compound Experimental Model Key Outcomes & Efficacy

| This compound | In Vitro • rhLOXL2-mediated collagen oxidation • In vitro collagen cross-linking assay [1] | • Dose-dependently reduced LOXL2-mediated collagen oxidation. • Reduced the formation of both immature (DHLNL) and mature collagen cross-links [1]. | | | In Vivo • CCl₄-induced liver fibrosis (rat) • Streptozotocin/high fat diet-induced liver fibrosis • Myocardial infarction model [1] | • Therapeutic treatment reduced disease severity, improved liver function, and diminished collagen content and cross-links in liver fibrosis. • Improved cardiac output post-myocardial infarction [1]. | | BAPN | In Vivo • Gata-1low mouse model of primary myelofibrosis (PMF) [3] | • Slowed the development of the myelofibrotic phenotype. • Reduced megakaryocyte number and bone marrow fibrosis [3]. | | Next-Gen Pan-INhibitor (PXS-6302/PXS-4787) | In Vivo • Murine and porcine skin scarring models [4] | • Topical application reduced collagen deposition and cross-linking. • Significantly improved scar appearance without reducing tissue strength [4]. |

Detailed Experimental Protocols

To help you evaluate and potentially replicate the findings, here are the methodologies for key experiments cited in the search results.

  • 1. Collagen Oxidation Assay [1]

    • Purpose: To measure the direct impact of inhibitors on LOXL2's ability to oxidize collagen.
    • Method: Recombinant human LOXL2 (rhLOXL2) is combined with collagen and the test inhibitor (e.g., this compound, BAPN). The enzymatic reaction is monitored by detecting hydrogen peroxide (H₂O₂), a by-product of the oxidation reaction, using an Amplex-Red oxidation assay. The slope of the kinetic curve in the linear phase (20-40 minutes) is calculated to determine the rate of inhibition.
  • 2. In Vitro Cross-linking Assay [1]

    • Purpose: To evaluate the effect of inhibition on the formation of covalent collagen cross-links over time.
    • Method: Collagen (e.g., rat tail type I) is incubated with rhLOXL2 in a borate buffer (pH 8.2) with or without the inhibitor. The enzyme and inhibitor are replenished daily over 5-7 days. Cross-links are then extracted and quantified using UHPLC-ESI-MS/MS to measure specific immature (e.g., DHLNL, HLNL) and mature (e.g., PYD, DPD) cross-links.
  • 3. Analysis of Tissue Cross-links and Hydroxyproline [1]

    • Purpose: To assess fibrosis and treatment efficacy in tissue samples from in vivo models.
    • Method: Freeze-dried tissue samples (e.g., liver) are reduced with NaBH₄ and then undergo acid hydrolysis. The hydrolysate is processed using an automated solid-phase extraction system. Hydroxyproline (a marker for total collagen content) and specific collagen cross-links are analyzed via UHPLC-ESI-MS/MS.

Lysyl Oxidase Signaling and Inhibitor Mechanism

The diagram below illustrates the role of LOX enzymes in fibrosis and the points of inhibition for BAPN and this compound.

FibroticStimuli Fibrotic Stimuli (TGF-β, Hypoxia, Injury) LOX_Enzymes LOX Family Enzymes (LOX, LOXL1, LOXL2, LOXL3, LOXL4) FibroticStimuli->LOX_Enzymes Collagen Collagen Molecules LOX_Enzymes->Collagen Oxidative Deamination Aldehydes Reactive Aldehydes (Allysine, Hydroxyallysine) Collagen->Aldehydes Crosslinks Covalent Collagen Cross-links (Immature & Mature) Aldehydes->Crosslinks Spontaneous Condensation Fibrosis Tissue Stiffness & Fibrosis Crosslinks->Fibrosis BAPN BAPN (Pan-LOX Inhibitor) BAPN->LOX_Enzymes Irreversible Inhibition PXS5153A This compound (Dual LOXL2/3 Inhibitor) PXS5153A->LOX_Enzymes Selective Inhibition

Key Insights for Research Applications

  • Choose this compound for target validation. Its high selectivity for LOXL2/3 makes it an excellent tool for dissecting the specific enzymatic contributions of these two isoforms in fibrosis, cancer, and other pathologies, without the confounding effects of inhibiting other LOX family members [1] [2].
  • Use BAPN as a broad-spectrum benchmark. For studies where the goal is to understand the overall effect of complete LOX family inhibition, BAPN remains a potent and useful compound. However, its off-target effects and associated toxicity require careful interpretation of in vivo results [3] [4].
  • Consider next-generation inhibitors for topical use. For research focused on skin fibrosis or scarring, the novel pan-LOX inhibitor PXS-6302 (and its core structure PXS-4787) is specifically designed for topical application with an optimized safety profile, showing efficacy in pre-clinical models without compromising tissue strength [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

474.1059308 g/mol

Monoisotopic Mass

474.1059308 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Schilter H, Findlay AD, Perryman L, Yow TT, Moses J, Zahoor A, Turner CI,

Explore Compound Types